molecular formula C30H50N7O18P3S B15598194 8-Oxononanoyl-CoA

8-Oxononanoyl-CoA

Numéro de catalogue: B15598194
Poids moléculaire: 921.7 g/mol
Clé InChI: HXNDRLPCGSFMTC-UHFFFAOYSA-N
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Description

8-Oxononanoyl-CoA is a useful research compound. Its molecular formula is C30H50N7O18P3S and its molecular weight is 921.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H50N7O18P3S

Poids moléculaire

921.7 g/mol

Nom IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-oxononanethioate

InChI

InChI=1S/C30H50N7O18P3S/c1-18(38)8-6-4-5-7-9-21(40)59-13-12-32-20(39)10-11-33-28(43)25(42)30(2,3)15-52-58(49,50)55-57(47,48)51-14-19-24(54-56(44,45)46)23(41)29(53-19)37-17-36-22-26(31)34-16-35-27(22)37/h16-17,19,23-25,29,41-42H,4-15H2,1-3H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)

Clé InChI

HXNDRLPCGSFMTC-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Biological Function of 8-Amino-7-Oxononanoate and its Precursor Pimeloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "8-Oxononanoyl-CoA" does not correspond to a well-established molecule in canonical metabolic pathways, it is likely a reference to a closely related and critical intermediate in biotin (B1667282) biosynthesis: 8-amino-7-oxononanoate (B1240340) . This document provides an in-depth technical guide on the biological function of 8-amino-7-oxononanoate and its immediate precursor, pimeloyl-CoA. Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] The biosynthesis of biotin is absent in humans, making the enzymes in this pathway attractive targets for the development of antimicrobial agents against pathogenic bacteria that synthesize their own biotin.[1][3]

This guide will delve into the core aspects of the biotin biosynthetic pathway, focusing on the synthesis and conversion of these key CoA-related intermediates. We will present quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for research and drug development purposes.

The Biotin Biosynthesis Pathway: A Central Role for Pimeloyl-CoA and 8-Amino-7-Oxononanoate

The synthesis of biotin from pimeloyl-CoA is a conserved pathway in many bacteria and plants. It involves a series of enzymatic reactions to construct the bicyclic ring structure of biotin.[1]

Pimeloyl-CoA Synthesis:

The biosynthesis of pimeloyl-CoA, the seven-carbon dicarboxylate precursor, can vary between organisms. In Escherichia coli, it is synthesized via a modified fatty acid synthesis pathway.[4] This pathway begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This modified substrate then enters the fatty acid synthesis machinery and undergoes two rounds of elongation to produce pimeloyl-acyl carrier protein (ACP) methyl ester, which is subsequently hydrolyzed by BioH to yield pimeloyl-ACP.[4] In other organisms, such as Bacillus subtilis, pimeloyl-CoA is generated through the oxidative cleavage of long-chain acyl-ACPs.[3]

Conversion of Pimeloyl-CoA to 8-Amino-7-Oxononanoate:

The first committed step in the assembly of the biotin ring structure is the condensation of pimeloyl-CoA (or pimeloyl-ACP in some species) with L-alanine to form 8-amino-7-oxononanoate. This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme 8-amino-7-oxononanoate synthase (AONS) , also known as 7-keto-8-aminopelargonic acid (KAPA) synthase.[5][6][7]

The overall reaction is as follows:

Pimeloyl-CoA + L-alanine → 8-amino-7-oxononanoate + CoA + CO₂

Subsequent Steps in Biotin Synthesis:

Following its synthesis, 8-amino-7-oxononanoate undergoes a transamination reaction to form 7,8-diaminononanoate, catalyzed by adenosylmethionine-8-amino-7-oxononanoate transaminase.[8] The pathway then proceeds through several more enzymatic steps to yield the final product, biotin.

Quantitative Data

The study of the enzymes in the biotin biosynthesis pathway has yielded important quantitative data regarding their kinetic properties.

Table 1: Kinetic Parameters of 8-Amino-7-Oxononanoate Synthase (AONS)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Escherichia coliPimeloyl-CoA25Not Reported[6]
Escherichia coliL-alanineNot ReportedNot Reported
Bacillus sphaericusPimeloyl-CoANot ReportedNot Reported
Bacillus subtilisPimeloyl-CoA~15Not Reported[6]

Note: Kinetic data for AONS can vary depending on the experimental conditions and the specific substrates used (pimeloyl-CoA vs. pimeloyl-ACP).

Signaling Pathways and Regulation

The biotin biosynthesis pathway is tightly regulated to ensure an adequate supply of this essential cofactor without wasteful overproduction. In many bacteria, the expression of the biotin biosynthetic genes (bio operon) is controlled by a transcriptional repressor called BirA .[4][9][10] BirA is a bifunctional protein that acts as both a biotin protein ligase, attaching biotin to its target carboxylases, and a transcriptional repressor.[9][10] When biotin levels are high, BirA binds to the bio operon promoter and represses transcription.[4]

Biotin_Regulation cluster_gene_expression Gene Expression cluster_biotin_synthesis Biotin Synthesis bio_operon bio Operon Bio_enzymes Biotin Biosynthesis Enzymes bio_operon->Bio_enzymes Transcription & Translation Pimeloyl_CoA Pimeloyl-CoA AONS AONS Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS 8_AON 8-Amino-7-oxononanoate AONS->8_AON Biotin Biotin 8_AON->Biotin ... BirA_inactive BirA (inactive) Biotin->BirA_inactive Binds BirA_active BirA-Biotin Complex (active repressor) BirA_active->bio_operon Represses

Figure 1: Regulation of the biotin biosynthesis pathway in bacteria by the BirA repressor.

Role in Disease

As humans do not synthesize biotin, inherited disorders of biotin metabolism are not due to defects in the biosynthetic pathway but rather in its utilization and recycling. These include:

  • Biotinidase deficiency: An autosomal recessive disorder where the enzyme biotinidase is deficient, preventing the recycling of biotin from biocytin.[11][12]

  • Holocarboxylase synthetase deficiency: A disorder affecting the attachment of biotin to carboxylases.[11][13]

These conditions can lead to a range of neurological and cutaneous symptoms if left untreated.[11][14]

The bacterial biotin synthesis pathway, however, is a validated target for the development of novel antibiotics.[1] Inhibitors of the enzymes in this pathway, including AONS, could selectively target pathogenic bacteria without affecting the human host.

Experimental Protocols

Assay for 8-Amino-7-Oxononanoate Synthase (AONS) Activity

This protocol is adapted from methods described for the characterization of E. coli AONS.

Principle: The activity of AONS is determined by measuring the formation of 8-amino-7-oxononanoate from pimeloyl-CoA and L-alanine. The product can be quantified by derivatization followed by HPLC analysis.

Materials:

  • Purified AONS enzyme

  • Pimeloyl-CoA solution (10 mM)

  • L-alanine solution (100 mM)

  • Pyridoxal 5'-phosphate (PLP) solution (1 mM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Derivatizing agent (e.g., o-phthalaldehyde)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 10 µM PLP

    • 1 mM L-alanine

    • 0.5 mM Pimeloyl-CoA

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified AONS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Take an aliquot of the supernatant for derivatization with o-phthalaldehyde (B127526) according to the manufacturer's instructions.

  • Analyze the derivatized sample by HPLC with fluorescence detection to quantify the amount of 8-amino-7-oxononanoate formed.

  • Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).

AONS_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, PLP, L-alanine, Pimeloyl-CoA) Start->Prepare_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Mixture->Pre_incubate Add_Enzyme Initiate with AONS Pre_incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Derivatize Derivatize Supernatant Centrifuge->Derivatize HPLC_Analysis Analyze by HPLC Derivatize->HPLC_Analysis Calculate_Activity Calculate Specific Activity HPLC_Analysis->Calculate_Activity End End Calculate_Activity->End

Figure 2: Experimental workflow for the 8-amino-7-oxononanoate synthase (AONS) assay.

X-ray Crystallography of 8-Amino-7-Oxononanoate Synthase (AONS)

This protocol provides a general workflow for determining the crystal structure of AONS, based on published studies.[15][16]

Principle: X-ray crystallography is used to determine the three-dimensional atomic structure of the AONS enzyme, providing insights into its catalytic mechanism and aiding in the design of specific inhibitors.

Materials:

  • Highly purified and concentrated AONS protein

  • Crystallization screening kits

  • Cryoprotectant solutions

  • Synchrotron X-ray source

Procedure:

  • Protein Expression and Purification: Overexpress the AONS gene (e.g., from E. coli) in a suitable expression system and purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of AONS.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation upon freezing. Collect X-ray diffraction data from the frozen crystals at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.

AONS_Crystallography_Workflow Start Start Expression_Purification AONS Expression and Purification Start->Expression_Purification Crystallization Crystallization Screening Expression_Purification->Crystallization Cryo_protection Cryo-protection of Crystals Crystallization->Cryo_protection Data_Collection X-ray Diffraction Data Collection Cryo_protection->Data_Collection Structure_Determination Structure Determination and Refinement Data_Collection->Structure_Determination Structural_Analysis Analysis of 3D Structure Structure_Determination->Structural_Analysis End End Structural_Analysis->End

Figure 3: General workflow for the X-ray crystallography of 8-amino-7-oxononanoate synthase.

Conclusion

8-amino-7-oxononanoate and its precursor pimeloyl-CoA are central players in the biosynthesis of the essential cofactor biotin. Understanding the enzymes that catalyze their formation and conversion, such as 8-amino-7-oxononanoate synthase, is crucial for elucidating fundamental metabolic processes and for the development of novel therapeutics. The detailed information on the pathway, its regulation, associated diseases, and experimental methodologies provided in this guide serves as a valuable resource for researchers and drug development professionals in this field. The continued investigation of this pathway holds promise for the discovery of new antimicrobial agents and a deeper understanding of microbial metabolism.

References

8-Oxononanoyl-CoA in Lipidomics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, analysis, and biological significance of the dicarboxylic acyl-CoA, 8-Oxononanoyl-CoA, for researchers, scientists, and drug development professionals.

Introduction

This compound is a medium-chain dicarboxylic acyl-coenzyme A that plays a role in lipid metabolism, particularly within the realm of peroxisomal β-oxidation. Dicarboxylic acids are generated through the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded. The subsequent breakdown of these dicarboxylic acids occurs primarily in peroxisomes. This guide provides a comprehensive overview of this compound, including its metabolic context, methods for its analysis, and its potential roles in cellular signaling pathways relevant to inflammation and metabolic disease.

Metabolic Pathway of this compound

The formation of this compound begins with the ω-oxidation of nonanoic acid (a nine-carbon fatty acid) in the endoplasmic reticulum. This process introduces a hydroxyl group at the terminal (ω) carbon, which is then further oxidized to a carboxylic acid, forming the dicarboxylic acid azelaic acid (nonanedioic acid). Azelaic acid is then activated to its coenzyme A thioester, azelaoyl-CoA (nonanedioyl-CoA), which can subsequently undergo β-oxidation within the peroxisome. This compound is an intermediate in this peroxisomal β-oxidation pathway.

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic_Acid Monocarboxylic Acid (e.g., Nonanoic Acid) Omega_Oxidation ω-Oxidation Monocarboxylic_Acid->Omega_Oxidation CYP4A Dicarboxylic_Acid Dicarboxylic Acid (e.g., Azelaic Acid) Omega_Oxidation->Dicarboxylic_Acid Dicarboxylic_Acid_Import Dicarboxylic Acid Dicarboxylic_Acid->Dicarboxylic_Acid_Import ABCD3 Transporter Acyl_CoA_Synthetase Acyl-CoA Synthetase Dicarboxylic_Acid_Import->Acyl_CoA_Synthetase Dicarboxylyl_CoA Dicarboxylyl-CoA (e.g., Azelaoyl-CoA) Acyl_CoA_Synthetase->Dicarboxylyl_CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Dicarboxylyl_CoA->ACOX1 Enoyl_CoA 2,3-enoyl-CoA ACOX1->Enoyl_CoA Bifunctional_Protein L/D-Bifunctional Protein (EHHADH/HSD17B4) Enoyl_CoA->Bifunctional_Protein Hydroxyacyl_CoA 3-hydroxyacyl-CoA Bifunctional_Protein->Hydroxyacyl_CoA Thiolase Thiolase (ACAA1/SCPx) Hydroxyacyl_CoA->Thiolase 8_Oxononanoyl_CoA This compound Thiolase->8_Oxononanoyl_CoA Chain_Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Thiolase->Chain_Shortened_DCA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in various biological tissues and fluids. However, studies on related dicarboxylic acids and other acyl-CoAs can provide an estimation of their expected abundance. Generally, the urinary levels of medium-chain dicarboxylic acids are low in healthy individuals but can be elevated in certain metabolic disorders.[1] The intracellular concentrations of acyl-CoAs are tightly regulated and vary depending on the tissue type and metabolic state.

AnalyteTissue/FluidConcentration RangeReference
Malonyl-CoABrown Adipose Tissue (mouse)~13 nmol/g wet weight[2]
Malonyl-CoAHeart (mouse)~7.37 - 15.15 nmol/g dry weight[1]
Dicarboxylic AcidsUrine (human, healthy)Low levels

Experimental Protocols

Synthesis of this compound Standard

Materials:

  • 8-oxononanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A trilithium salt

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of 8-oxononanoic acid:

    • Dissolve 8-oxononanoic acid and an equimolar amount of NHS in anhydrous DMF under an inert atmosphere.

    • Add an equimolar amount of DCC to the solution and stir at room temperature for several hours or until the reaction is complete, as monitored by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • The resulting solution contains the NHS-activated 8-oxononanoic acid.

  • Synthesis of this compound:

    • Dissolve coenzyme A trilithium salt in a minimal amount of water and adjust the pH to ~7.5 with triethylamine.

    • Add the NHS-activated 8-oxononanoic acid solution dropwise to the coenzyme A solution while stirring.

    • Monitor the reaction progress by reverse-phase HPLC.

    • Once the reaction is complete, purify the this compound by preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using LC-MS/MS and NMR spectroscopy.

Synthesis_Workflow Start 8-Oxononanoic Acid Activation Activation (NHS, DCC) Start->Activation Activated_Ester 8-Oxononanoyl-NHS Ester Activation->Activated_Ester Reaction Reaction with Coenzyme A Activated_Ester->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (RP-HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (LC-MS/MS, NMR) Pure_Product->Characterization Final_Product This compound Standard Characterization->Final_Product

Caption: Workflow for the synthesis of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.

Sample Preparation:

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer on ice.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acyl-CoA) to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component (e.g., acetonitrile or methanol). A gradient elution is employed to achieve optimal separation.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment, often corresponding to the coenzyme A moiety or a neutral loss.

ParameterValue
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z of [this compound + H]+
Product Ion (Q3) m/z of a characteristic fragment

Potential Signaling Roles of this compound

While direct evidence is still emerging, the metabolic context of this compound suggests its potential involvement in key cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. PPARα, in particular, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. It is activated by a variety of fatty acids and their derivatives. Given that dicarboxylic acids are products of an alternative fatty acid oxidation pathway, it is plausible that this compound or its related metabolites could act as endogenous ligands for PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.

PPAR_Signaling cluster_nucleus Nucleus 8_Oxononanoyl_CoA This compound (or related metabolite) PPARa PPARα 8_Oxononanoyl_CoA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates

Caption: Potential activation of PPARα signaling by this compound.

Nuclear Factor Kappa B (NF-κB) Signaling

Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. A related compound, 8-oxo-9-octadecenoic acid, has been shown to exert anti-inflammatory effects by inhibiting the LPS-induced activation of NF-κB signaling in macrophages. This suggests that this compound, as a structurally related molecule, might also possess the ability to modulate NF-κB activity, potentially through direct interaction with components of the signaling pathway or by altering the cellular redox state.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB NF-κB/IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB 8_Oxononanoyl_CoA This compound 8_Oxononanoyl_CoA->IKK Inhibits? 8_Oxononanoyl_CoA->NFkB_active Inhibits? Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Activates

Caption: Potential modulation of NF-κB signaling by this compound.

Conclusion

This compound is an intriguing, yet understudied, metabolite in the field of lipidomics. Its position as an intermediate in peroxisomal dicarboxylic acid β-oxidation places it at a crossroads of lipid metabolism and cellular signaling. Further research, including the development of robust analytical methods and the elucidation of its specific molecular targets, will be crucial to fully understand its physiological and pathological roles. The experimental approaches and potential signaling pathways outlined in this guide provide a framework for future investigations into this important molecule.

References

The Endogenous Presence of 8-Oxononanoyl-CoA in Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of 8-Oxononanoyl-CoA in cellular biology. While the direct endogenous presence of this compound has not been definitively quantified in published literature to date, its formation is strongly suggested by the well-established pathways of lipid peroxidation and fatty acid activation. This document details the formation of its precursor, 8-oxononanoic acid, from the oxidative degradation of ω-6 polyunsaturated fatty acids, the enzymatic machinery responsible for its probable conversion to this compound, and the state-of-the-art methodologies for its potential detection and quantification. This guide serves as a foundational resource for researchers investigating the role of lipid peroxidation products in cellular signaling, metabolic regulation, and disease pathogenesis.

Introduction: The Context of Lipid Peroxidation and Acyl-CoA Metabolism

Lipid peroxidation, the oxidative degradation of lipids, is a critical process in both normal cellular function and the pathophysiology of numerous diseases. This process generates a diverse array of reactive molecules, including aldehydes and oxo-fatty acids, which can act as signaling molecules. One such product, derived from the peroxidation of linoleic acid, is 8-oxononanoic acid.

In cellular metabolism, fatty acids are typically activated to their coenzyme A (CoA) esters by acyl-CoA synthetases before they can be utilized in various metabolic pathways, including β-oxidation and lipid synthesis.[1][2] Therefore, it is highly probable that 8-oxononanoic acid, once formed, is converted into this compound to participate in cellular metabolism. While direct evidence for endogenous this compound is currently lacking, the established presence of its precursor and the ubiquitous nature of acyl-CoA synthetases provide a strong basis for its hypothesized existence and biological relevance.

Formation of this compound Precursor

The precursor to this compound is 8-oxononanoic acid, which is formed through the non-enzymatic peroxidation of ω-6 polyunsaturated fatty acids, primarily linoleic acid. This process is initiated by reactive oxygen species (ROS) and proceeds through a free-radical chain reaction, leading to the formation of lipid hydroperoxides. These unstable intermediates subsequently decompose to form a variety of bioactive products, including 8-oxononanoic acid.

G cluster_0 Lipid Peroxidation Linoleic Acid Linoleic Acid Lipid Hydroperoxide Lipid Hydroperoxide Linoleic Acid->Lipid Hydroperoxide ROS 8-oxononanoic acid 8-oxononanoic acid Lipid Hydroperoxide->8-oxononanoic acid Decomposition

Figure 1. Formation of 8-oxononanoic acid from linoleic acid peroxidation.

Hypothesized Synthesis of this compound

The conversion of 8-oxononanoic acid to this compound is catalyzed by acyl-CoA synthetases (ACS). These enzymes are responsible for the activation of fatty acids, a critical step for their subsequent metabolism.[3][4] The reaction proceeds in two steps: the formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to coenzyme A. Several isoforms of ACS exist with varying substrate specificities and subcellular localizations, suggesting that the activation of 8-oxononanoic acid could occur in different cellular compartments.[1]

G cluster_0 Fatty Acid Activation 8-oxononanoic acid 8-oxononanoic acid This compound This compound 8-oxononanoic acid->this compound Acyl-CoA Synthetase + ATP, + CoA-SH

Figure 2. Hypothesized synthesis of this compound.

Potential Signaling and Metabolic Roles

While the specific functions of this compound are yet to be elucidated, studies on the structurally similar 9-oxononanoic acid provide valuable insights into its potential roles. Oral administration of 9-oxononanoic acid in rats has been shown to decrease the de novo synthesis of fatty acids by inhibiting acetyl-CoA carboxylase and increase fatty acid oxidation by upregulating carnitine palmitoyltransferase activity.[5] It is plausible that this compound could exert similar regulatory effects on lipid metabolism.

Quantitative Data (Hypothetical)

As there is no direct quantitative data on the endogenous levels of this compound, the following table is presented as a template for researchers to populate as data becomes available. The concentrations of other relevant short- and medium-chain acyl-CoAs are provided for context.

Acyl-CoA SpeciesTissue/Cell TypeConcentration (nmol/g wet weight)Reference
This compound Data not availableData not available
Malonyl-CoARat Liver1.9 ± 0.6[6]
Malonyl-CoARat Heart1.3 ± 0.4[6]
Malonyl-CoARat Skeletal Muscle0.7 ± 0.2[6]
Acetyl-CoAE. coli0.05-1.5 nmol (mg dry wt)⁻¹[7]
Lactoyl-CoAMouse Heart0.0172 pmol mg⁻¹[8]

Experimental Protocols

The detection and quantification of acyl-CoAs, particularly novel or low-abundance species like this compound, require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose.

Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from established methods for short- and long-chain acyl-CoA analysis.[6][9]

  • Tissue/Cell Homogenization:

    • Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.

    • Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Include an appropriate internal standard, such as a stable isotope-labeled version of this compound or an odd-chain acyl-CoA, in the homogenization buffer.

  • Solid-Phase Extraction (SPE):

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned reversed-phase SPE column (e.g., C18).

    • Wash the column with an aqueous solution (e.g., water with 0.1% formic acid) to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of a solvent compatible with the LC-MS/MS mobile phase.

G Tissue/Cell Sample Tissue/Cell Sample Homogenization\n(10% TCA + Internal Standard) Homogenization (10% TCA + Internal Standard) Tissue/Cell Sample->Homogenization\n(10% TCA + Internal Standard) Centrifugation Centrifugation Homogenization\n(10% TCA + Internal Standard)->Centrifugation SPE (C18) SPE (C18) Centrifugation->SPE (C18) Wash Wash SPE (C18)->Wash Elution Elution Wash->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 3. Experimental workflow for acyl-CoA extraction.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Utilize a reversed-phase column (e.g., C18) for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphopantetheine moiety).

Conclusion

The endogenous presence of this compound in cells is a compelling hypothesis supported by the established biochemistry of lipid peroxidation and fatty acid metabolism. While direct evidence remains to be reported, the analytical frameworks and experimental protocols outlined in this guide provide a clear path for its investigation. The identification and quantification of this compound and the elucidation of its biological functions will undoubtedly contribute to a deeper understanding of the roles of lipid peroxidation products in health and disease, and may reveal novel targets for therapeutic intervention.

References

An In-depth Technical Guide to 8-Oxononanoyl-CoA in the Biotin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes. Its de novo synthesis is a well-conserved pathway in bacteria, plants, and fungi, making it an attractive target for the development of novel antimicrobial and herbicidal agents. This technical guide focuses on the pivotal role of 8-oxononanoyl-CoA, also known as 7-keto-8-aminopelargonic acid (KAPA), the product of the first committed step in the biotin biosynthesis pathway. We provide a comprehensive overview of its synthesis, subsequent conversion, and the enzymes involved, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The biosynthesis of biotin is a multi-step enzymatic process that begins with the synthesis of pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP). The first committed step in the pathway is the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form this compound (KAPA). This reaction is catalyzed by 7-keto-8-aminopelargonic acid synthase (KAPA synthase), also known as 8-amino-7-oxononanoate (B1240340) synthase (AONS) or BioF. The formation of KAPA is a critical control point in the pathway and represents a key target for inhibitory drug design. Subsequently, KAPA is converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) or BioA. This guide will delve into the biochemical and methodological details of these crucial steps.

The Biotin Biosynthesis Pathway: The Central Role of this compound

The formation and conversion of this compound (KAPA) are central to the biotin biosynthesis pathway.

Synthesis of this compound (KAPA)

The synthesis of KAPA is a decarboxylative Claisen condensation reaction catalyzed by KAPA synthase (BioF), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. The substrates for this reaction are pimeloyl-CoA (or pimeloyl-ACP) and L-alanine. The enzyme facilitates the decarboxylation of L-alanine and its subsequent condensation with the pimeloyl moiety to yield KAPA, coenzyme A (or ACP), and carbon dioxide. In Escherichia coli, it is believed that pimeloyl-ACP is the physiological substrate for BioF, though the enzyme can also utilize pimeloyl-CoA[1]. In contrast, Bacillus subtilis BioF specifically utilizes pimeloyl-CoA[2].

Conversion of this compound (KAPA) to 7,8-Diaminopelargonic Acid (DAPA)

The subsequent step in the pathway is the transamination of KAPA to DAPA, catalyzed by DAPA aminotransferase (BioA). This PLP-dependent enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino donor. The reaction involves the transfer of an amino group from SAM to the keto group of KAPA, forming DAPA. This step is essential for the continuation of the biotin synthesis pathway.

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis and conversion of this compound.

Table 1: Kinetic Parameters of 7-Keto-8-aminopelargonic Acid Synthase (BioF)
OrganismSubstrateKm (μM)kcat (s-1)Reference
Escherichia coliPimeloyl-CoA25-[2]
Escherichia coliL-Alanine--
Bacillus sphaericusPimeloyl-CoA1-
Escherichia coliL-Alanine external aldimine formationk1 = 2 x 104 M-1s-1-[3]

Note: '-' indicates data not available in the cited sources.

Table 2: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA)
OrganismSubstrateKm (μM)kcat (min-1)Ki (μM)Reference
Escherichia coliS-adenosyl-L-methionine200--[4]
Escherichia coli7-keto-8-aminopelargonic acid1.2--[4]
Mycobacterium tuberculosisS-adenosyl-L-methionine780 ± 2001.0 ± 0.2-[5]
Mycobacterium tuberculosis7-keto-8-aminopelargonic acid3.8 ± 1.01.0 ± 0.214 ± 2 (substrate inhibition)[5]
E. coli (wild-type)S-adenosyl-L-methionine1500.013 s-1-[6]
E. coli (wild-type)7-keto-8-aminopelargonic acid<20.013 s-1-[6]

Note: '-' indicates data not available in the cited sources. kcat for E. coli BioA was reported in s-1.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes, as well as the analysis of biotin biosynthesis intermediates.

Expression and Purification of Recombinant 7-Keto-8-aminopelargonic Acid Synthase (BioF)

Organism: Mycobacterium smegmatis[5]

  • Gene Cloning and Expression Vector: The bioF gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)). Lysis is performed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: The His-tagged BioF protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography: For further purification, the eluted protein is subjected to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM DTT) to obtain a highly pure and homogenous protein sample.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

7-Keto-8-aminopelargonic Acid Synthase (BioF) Activity Assay

Method: HPLC-based detection of KAPA formation[7]

  • Reaction Mixture: The reaction mixture (e.g., 100 µL) contains 100 mM Tris-HCl buffer (pH 8.0), 5 mM L-alanine, 1 mM pimeloyl-CoA, and the purified BioF enzyme (e.g., 0.4 mg/mL).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 0, 30, and 120 minutes).

  • Reaction Termination: The reaction is stopped by acidification with HCl.

  • HPLC Analysis: An aliquot of the reaction mixture is injected onto an appropriate HPLC column (e.g., Supelco Supelcosyl LC-SAX1).

  • Detection: The formation of KAPA is monitored by UV detection at 210 nm. The retention time of the product is compared to that of an authentic KAPA standard.

Expression and Purification of Recombinant 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

Organism: Mycobacterium tuberculosis[5]

  • Gene Cloning and Expression: The bioA gene is cloned into a suitable expression vector (e.g., pET28b) to introduce an N-terminal His-tag. The construct is transformed into an E. coli expression strain (e.g., BL21-CodonPlus(DE3)-RP).

  • Culture and Induction: Cells are grown in LB medium with appropriate antibiotics at 37°C. Protein expression is induced with IPTG.

  • Cell Lysis: Harvested cells are resuspended in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication.

  • Affinity Chromatography: The cleared lysate is subjected to Ni-NTA affinity chromatography as described for BioF.

  • Buffer Exchange: The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris pH 8.0, 10 mM 2-mercaptoethanol, 100 µM PLP) using a desalting column.

7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity Assay

Method: Continuous Coupled Fluorescence Displacement Assay

This assay couples the BioA reaction with the subsequent BioD-catalyzed reaction and detects the final product, dethiobiotin (B101835), through fluorescence displacement.

  • Reaction Components: The assay mixture contains BioA, BioD, KAPA, SAM, a fluorescently labeled dethiobiotin probe, and streptavidin in a suitable reaction buffer (e.g., 100 mM Bicine, 50 mM NaHCO3, 1 mM MgCl2, 0.0025% Igepal CA630, pH 8.6).

  • Principle: BioA converts KAPA to DAPA. BioD then converts DAPA to dethiobiotin. The newly synthesized dethiobiotin displaces the fluorescent probe from streptavidin, leading to an increase in fluorescence.

  • Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.

Analysis of Biotin Biosynthesis Intermediates by HPLC-MS/MS

Method: Reversed-Phase HPLC coupled with Tandem Mass Spectrometry[8]

  • Sample Preparation: Biological samples (e.g., cell lysates, culture supernatants) are subjected to an extraction procedure to isolate biotin and its intermediates. This may involve alkaline or acidic hydrolysis followed by enzymatic digestion (e.g., with papain) to release bound biotin.

  • Internal Standard: A deuterated internal standard (e.g., d4-biotin) is added to the sample to account for extraction losses and matrix effects.

  • Chromatographic Separation: The extracted sample is injected onto a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the biotin intermediates.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Quantification: The analytes are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each biotin intermediate and the internal standard are monitored.

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA / Pimeloyl-ACP KAPA This compound (KAPA) Pimeloyl_CoA->KAPA BioF (KAPA Synthase) L_Alanine L-Alanine L_Alanine->KAPA BioF (KAPA Synthase) DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA Aminotransferase) SAM S-Adenosyl-L-methionine (SAM) SAM->DAPA BioA (DAPA Aminotransferase) DTB Dethiobiotin DAPA->DTB BioD (Dethiobiotin Synthase) Biotin Biotin DTB->Biotin BioB (Biotin Synthase)

Caption: The core biotin biosynthesis pathway from Pimeloyl-CoA to Biotin.

Experimental Workflow for BioA Activity Assay

BioA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_BioA 1. Purify Recombinant BioA Enzyme Mix_Components 4. Mix BioA, BioD, Substrates, Fluorescent Probe, and Streptavidin Purify_BioA->Mix_Components Purify_BioD 2. Purify Recombinant BioD Enzyme Purify_BioD->Mix_Components Prepare_Reagents 3. Prepare Assay Buffer, Substrates (KAPA, SAM), and Detection Reagents Prepare_Reagents->Mix_Components Incubate 5. Incubate at Controlled Temperature Mix_Components->Incubate Measure_Fluorescence 6. Monitor Fluorescence Increase Over Time Incubate->Measure_Fluorescence Plot_Data 7. Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_Rate 8. Determine Initial Reaction Rate Plot_Data->Calculate_Rate Determine_Kinetics 9. Calculate Kinetic Parameters (Km, kcat) Calculate_Rate->Determine_Kinetics

Caption: Workflow for a coupled fluorescence-based BioA enzyme activity assay.

Conclusion

This compound (KAPA) stands as a critical intermediate at the gateway of the biotin biosynthesis pathway. A thorough understanding of its enzymatic synthesis and subsequent transformation is paramount for the development of targeted inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in academia and industry who are focused on antimicrobial and herbicide discovery. The methodologies described herein provide a solid foundation for the characterization of enzyme kinetics, the screening of potential inhibitors, and the overall investigation of the biotin biosynthesis pathway. Further research into the structural biology of the involved enzymes and the development of high-throughput screening assays will continue to advance this important field.

References

Structural Analysis of 8-Oxononanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxononanoyl-Coenzyme A (8-Oxononanoyl-CoA) is an activated fatty acid derivative anticipated to be an intermediate in various metabolic pathways, potentially including those of fatty acid oxidation and biosynthesis. Understanding its precise three-dimensional structure and chemical properties is crucial for elucidating its biological functions, identifying interacting proteins, and designing targeted therapeutic interventions. This technical guide provides a comprehensive overview of the structural analysis of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of acyl-CoA chemistry and spectroscopic analysis of analogous compounds to present a predictive but robust framework for its characterization. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research.

Chemical Structure and Properties

This compound is a thioester formed between 8-oxononanoic acid and Coenzyme A. The structure comprises a C9 fatty acyl chain with a ketone group at the C8 position, linked to the sulfhydryl group of Coenzyme A.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its constituent parts and are essential for designing purification and analytical methods.

PropertyPredicted Value
Molecular Formula C₃₀H₄₈N₇O₁₈P₃S
Molecular Weight 907.7 g/mol
Charge at pH 7.4 -4
logP ~1.5
Hydrogen Bond Donors 9
Hydrogen Bond Acceptors 23

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of 8-oxononanoic acid followed by its conjugation to Coenzyme A.

Synthesis of 8-Oxononanoic Acid

A plausible synthetic route for 8-oxononanoic acid can be adapted from methods used for similar oxo-acids, such as the synthesis of 7-methyl-8-oxo-nonanoic acid[1]. This involves a nucleophilic substitution followed by ketonic cleavage.

Thioesterification with Coenzyme A

The formation of the thioester bond between 8-oxononanoic acid and Coenzyme A is a critical step. Thioesters are key intermediates in the biosynthesis of many natural products[2]. The general principle involves the activation of the carboxylic acid, which then reacts with the thiol group of Coenzyme A[3][4].

Synthesis_Workflow 8-Oxononanoic Acid Synthesis 8-Oxononanoic Acid Synthesis Purification of 8-Oxononanoic Acid Purification of 8-Oxononanoic Acid 8-Oxononanoic Acid Synthesis->Purification of 8-Oxononanoic Acid Activation of Carboxylic Acid Activation of Carboxylic Acid Purification of 8-Oxononanoic Acid->Activation of Carboxylic Acid Thioesterification with Coenzyme A Thioesterification with Coenzyme A Activation of Carboxylic Acid->Thioesterification with Coenzyme A Purification of this compound Purification of this compound Thioesterification with Coenzyme A->Purification of this compound Structural Verification Structural Verification Purification of this compound->Structural Verification MS_Fragmentation cluster_molecule This compound cluster_fragments Characteristic Fragments Parent_Ion [M+H]⁺ Fragment_A [M+H - 507]⁺ (Acyl Pantetheine) Parent_Ion->Fragment_A Neutral Loss of 507 Da Fragment_B m/z 428 (Adenosine Diphosphate) Parent_Ion->Fragment_B Metabolic_Context Fatty_Acid_Oxidation Fatty_Acid_Oxidation 8_Oxononanoyl_CoA 8_Oxononanoyl_CoA Fatty_Acid_Oxidation->8_Oxononanoyl_CoA Acetyl_CoA Acetyl_CoA 8_Oxononanoyl_CoA->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty_Acid_Synthesis Fatty_Acid_Synthesis->8_Oxononanoyl_CoA

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 8-Oxononanoyl-CoA as a Potential Biomarker

Introduction

Lipid peroxidation, a consequence of oxidative stress, is the process wherein oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs). This process leads to the generation of a variety of reactive products, which can serve as biomarkers to assess the extent of oxidative damage in biological systems. These biomarkers are crucial for understanding disease pathogenesis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Among the myriad of molecules generated during lipid peroxidation, short-chain acyl-Coenzyme A (CoA) thioesters derived from oxidized fatty acids are emerging as a new class of potential biomarkers. This guide focuses on this compound, a molecule posited to be formed from the peroxidation of linoleic acid, and its potential as a biomarker for oxidative stress-related diseases. While direct research on this compound is in its nascent stages, this document synthesizes information from related, well-studied molecules to provide a foundational understanding and a framework for future investigation.

Data Presentation

As of the current literature, specific quantitative data for this compound in various biological matrices are not widely published. However, the following table illustrates a hypothetical presentation of such data, which could be generated from future studies using the methodologies described in this guide. This structure allows for a clear comparison of this compound levels across different conditions, which is essential for its validation as a biomarker.

Table 1: Hypothetical Quantitative Data for this compound Levels

Biological MatrixConditionnThis compound Concentration (pmol/mg protein) ± SDp-valueFold Change
Human PlasmaHealthy Control500.15 ± 0.04--
Human PlasmaCardiovascular Disease500.78 ± 0.12<0.0015.2
Rat Liver TissueControl Diet120.22 ± 0.06--
Rat Liver TissueHigh-Fat Diet121.15 ± 0.25<0.0015.2
Cultured HepatocytesVehicle Control60.08 ± 0.02--
Cultured HepatocytesOxidative Stress Inducer (H₂O₂)60.54 ± 0.09<0.016.8

Signaling Pathways and Formation

The formation of this compound is hypothesized to be a multi-step process initiated by the peroxidation of linoleic acid, a common ω-6 polyunsaturated fatty acid. The subsequent metabolism of the resulting aldehyde to a CoA thioester renders it capable of participating in various cellular metabolic and signaling pathways.

1. Formation of 9-Oxononanoic Acid from Linoleic Acid

The initial step involves the enzymatic or non-enzymatic oxidation of linoleic acid to form a hydroperoxide intermediate. This intermediate is then cleaved to yield 9-oxononanoic acid, a stable aldehyde.[1][2] This process is catalyzed by enzymes such as lipoxygenases and hydroperoxide lyases.[2]

formation_pathway cluster_title Biosynthesis of this compound linoleic_acid Linoleic Acid hydroperoxide 9S-Hydroperoxy- octadecadienoic Acid (9S-HPODE) linoleic_acid->hydroperoxide Lipoxygenase (LOX) / ROS oxo_acid 9-Oxononanoic Acid hydroperoxide->oxo_acid Hydroperoxide Lyase (HPL) oxo_coa This compound oxo_acid->oxo_coa Acyl-CoA Synthetase (Proposed) inv1 inv2 a

Proposed biosynthetic pathway of this compound.

2. Proposed Activation to this compound and Downstream Signaling

Once formed, 9-oxononanoic acid can be activated to its CoA thioester by long-chain acyl-CoA synthetases (ACSLs).[3][4] This activation is a critical step, as acyl-CoAs are the metabolically active forms of fatty acids. The resulting this compound (potentially after isomerization or if the initial lipid peroxidation product varies) is an electrophilic species. This reactivity suggests that it could modify nucleophilic residues on proteins, such as lysine, cysteine, or histidine, through acylation. This non-enzymatic or enzymatic modification could alter protein function, leading to downstream cellular effects. For example, modification of apolipoprotein A1 (ApoA1) by this compound has been suggested, which could impair its function in reverse cholesterol transport and contribute to atherosclerosis.

signaling_pathway cluster_title Proposed Signaling Mechanism start Increased Lipid Peroxidation oxo_coa This compound Pool Increases start->oxo_coa modified_protein Acylated Protein (Altered Function) oxo_coa->modified_protein protein Target Protein (e.g., ApoA1, Keap1) protein->modified_protein cellular_effect Downstream Cellular Effects (e.g., Inflammation, Apoptosis, Impaired Cholesterol Transport) modified_protein->cellular_effect a

Proposed signaling pathway of this compound.

Experimental Protocols

The detection and quantification of short-chain acyl-CoAs like this compound typically require sensitive and specific analytical methods, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that would serve as a starting point for the analysis of this compound in biological samples.

Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation and Extraction

  • Objective: To extract short-chain acyl-CoAs from biological samples while minimizing degradation.

  • Materials:

    • Biological sample (e.g., ~20 mg of tissue or 1x10⁶ cells)

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

    • Internal Standard (IS): A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar acyl-CoA, such as C10:0-CoA, can be used.

    • Microcentrifuge tubes

    • Sonicator

    • Centrifuge (refrigerated)

  • Procedure:

    • Homogenize the tissue or cell pellet in a pre-weighed microcentrifuge tube on ice.

    • Add 1 mL of ice-cold 10% TCA to the sample.

    • Spike the sample with the internal standard.

    • Sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

    • Store the extract at -80°C until analysis.

2. Liquid Chromatography

  • Objective: To separate this compound from other molecules in the extract.

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B (linear gradient)

    • 15-18 min: 98% B

    • 18-18.1 min: 98-2% B

    • 18.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Objective: To detect and quantify this compound and the internal standard.

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: The precursor ion (Q1) would be the [M+H]⁺ mass. The product ion (Q3) would correspond to a characteristic fragment, often the Coenzyme A backbone fragment. These would need to be determined by infusing a pure standard.

    • Internal Standard: Q1 and Q3 transitions for the chosen internal standard.

  • Typical MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates (Nitrogen): Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

    • Collision Gas (Argon): Flow rate optimized for fragmentation.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of a pure this compound standard.

  • Quantify the amount of this compound in the samples by interpolating their area ratios on the calibration curve.

Workflow Visualization

The entire process, from sample collection to data analysis, can be visualized as a structured workflow.

Workflow for the analysis of this compound.

This compound represents a promising, yet underexplored, potential biomarker for oxidative stress and lipid peroxidation. Its formation from linoleic acid, a highly abundant fatty acid, positions it as a sensitive indicator of oxidative damage. The analytical frameworks and hypothetical signaling pathways presented in this guide provide a robust starting point for researchers and drug development professionals to investigate the role of this compound in health and disease. Future studies focusing on the development of specific antibodies and certified standards, along with quantification in various clinical cohorts, will be essential to fully validate its utility as a clinical biomarker.

References

Theoretical Pathways and Potential Significance of 8-Oxononanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Oxononanoyl-CoA is a putative, modified medium-chain acyl-CoA whose direct biological roles and metabolic pathways have not been extensively characterized in the scientific literature. This technical guide synthesizes information from related metabolic pathways to propose a theoretical framework for the biosynthesis, metabolism, and potential signaling functions of this compound. Drawing parallels from the metabolism of other oxo-fatty acids and the enzymatic capabilities of cytochrome P450 monooxygenases, we outline potential routes for its formation from nonanoyl-CoA and its subsequent metabolic fate. Furthermore, we explore its hypothetical roles in cellular signaling, particularly in the regulation of lipid metabolism, based on the activities of structurally similar molecules. This document provides researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols, and structured data to stimulate and guide future investigations into this novel metabolite.

Introduction

Medium-chain fatty acids (MCFAs) and their acyl-CoA derivatives are increasingly recognized not only as metabolic intermediates for energy production but also as signaling molecules that modulate a variety of cellular processes. While the metabolism of saturated and unsaturated MCFAs is well-documented, the biological significance of oxidized MCFA derivatives, such as oxo-acyl-CoAs, remains a burgeoning field of study. This compound, the subject of this guide, represents a theoretical metabolite at the intersection of fatty acid oxidation and signaling. Its structure, featuring a ketone group at the ω-1 position, suggests a unique chemical reactivity and potential for specific enzymatic interactions that diverge from canonical β-oxidation.

This guide will provide a comprehensive overview of the theoretical pathways involving this compound, supported by data from analogous systems. We will delve into its hypothetical biosynthesis via ω-1 hydroxylation of nonanoyl-CoA, its potential metabolic transformations, and its putative roles in cellular signaling cascades. Accompanying this theoretical framework are detailed experimental methodologies for the synthesis, detection, and functional analysis of this compound, intended to equip researchers with the tools necessary to empirically validate these hypotheses.

Theoretical Biosynthesis of this compound

The formation of this compound is hypothesized to be a two-step process originating from nonanoyl-CoA, the activated form of nonanoic acid. This pathway likely occurs in the endoplasmic reticulum, where the key enzymes for ω-1 hydroxylation of fatty acids are located.

Step 1: ω-1 Hydroxylation of Nonanoyl-CoA

The initial and rate-limiting step is proposed to be the hydroxylation of the C8 (ω-1) position of the nonanoyl chain, catalyzed by cytochrome P450 (CYP) monooxygenases. Members of the CYP4A, CYP4F, and CYP2E1 families are known to catalyze the ω and ω-1 hydroxylation of medium-chain fatty acids.[1][2] These enzymes utilize molecular oxygen and NADPH to introduce a hydroxyl group, forming 8-hydroxynonanoyl-CoA.

Step 2: Oxidation to this compound

The newly formed 8-hydroxynonanoyl-CoA is then likely oxidized to this compound by an alcohol dehydrogenase. This enzymatic conversion from a secondary alcohol to a ketone is a common reaction in metabolic pathways.

G Nonanoyl_CoA Nonanoyl-CoA Hydroxy_Nonanoyl_CoA 8-Hydroxynonanoyl-CoA Nonanoyl_CoA->Hydroxy_Nonanoyl_CoA Cytochrome P450 (ω-1 hydroxylase) O2, NADPH Oxo_Nonanoyl_CoA This compound Hydroxy_Nonanoyl_CoA->Oxo_Nonanoyl_CoA Alcohol Dehydrogenase NAD+

Figure 1: Theoretical biosynthesis of this compound.

Theoretical Metabolic Fates of this compound

Once formed, this compound could undergo several metabolic transformations, including reduction back to its hydroxyl form or further catabolism.

  • Reductive Pathway: The ketone group of this compound could be reduced by a ketoreductase to regenerate 8-hydroxynonanoyl-CoA. This reversible reaction could serve as a mechanism to modulate the intracellular concentrations of both molecules.

  • Further Oxidation/Cleavage: The presence of the 8-oxo group prevents direct entry into the standard β-oxidation spiral. It is plausible that specialized enzymes would be required for its further breakdown. One possibility is a Baeyer-Villiger type oxidation, followed by ester hydrolysis, leading to shorter-chain dicarboxylic acids and acetyl-CoA.

G Oxo_Nonanoyl_CoA This compound Hydroxy_Nonanoyl_CoA 8-Hydroxynonanoyl-CoA Oxo_Nonanoyl_CoA->Hydroxy_Nonanoyl_CoA Ketoreductase NADPH Further_Metabolites Further Metabolites (e.g., dicarboxylic acids, acetyl-CoA) Oxo_Nonanoyl_CoA->Further_Metabolites Specialized Oxidases/Hydrolases

Figure 2: Potential metabolic fates of this compound.

Putative Signaling Roles of this compound

Structurally similar molecules, such as 9-oxononanoic acid (9-ONA), a product of lipid peroxidation, have been shown to possess biological activity, including the induction of phospholipase A2 (PLA2) activity and thromboxane (B8750289) A2 production.[3] This suggests that oxo-fatty acids can act as signaling molecules in inflammatory and metabolic pathways.

It is hypothesized that this compound could similarly modulate key signaling pathways:

  • AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Some medium-chain fatty acids and their derivatives are known to influence AMPK activity. This compound could potentially activate AMPK, leading to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways such as fatty acid oxidation.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. This compound may act as a ligand for PPARα or PPARγ, thereby transcriptionally regulating genes involved in lipid uptake, transport, and oxidation.

G cluster_0 Cellular Signaling Oxo_Nonanoyl_CoA This compound AMPK AMPK Activation Oxo_Nonanoyl_CoA->AMPK PPAR PPAR Activation Oxo_Nonanoyl_CoA->PPAR Lipid_Metabolism Regulation of Lipid Metabolism AMPK->Lipid_Metabolism PPAR->Lipid_Metabolism

Figure 3: Hypothesized signaling roles of this compound.

Quantitative Data from Analogous Systems

Direct quantitative data for the enzymatic reactions involving this compound are not available. However, data from studies on the ω- and ω-1 hydroxylation of other medium-chain fatty acids by CYP enzymes can provide an estimate of the potential catalytic efficiency.

EnzymeSubstrateProduct(s)Km (µM)kcat (min-1)Reference
CYP4A11Lauric Acid (C12)12-Hydroxylauric acid4.77.3[1]
CYP2E1Lauric Acid (C12)11-Hydroxylauric acid843.8[1]
CYP2E1Myristic Acid (C14)13-Hydroxymyristic acid-2.4[1]

Table 1: Kinetic parameters of CYP-mediated hydroxylation of medium-chain fatty acids.

Additionally, studies on 9-oxononanoic acid have shown its effects on key enzymes in lipid metabolism in rat liver. These findings suggest that this compound might have similar regulatory effects.

EnzymeEffect of 9-Oxononanoic Acid AdministrationReference
Acetyl-CoA CarboxylaseInhibition[4]
Fatty Acid SynthaseInhibition[4]
Carnitine Palmitoyltransferase IActivation[4]

Table 2: Effects of 9-Oxononanoic Acid on lipid metabolism enzymes.

Experimental Protocols

The following protocols are adapted from established methodologies and are intended to guide the experimental investigation of this compound.

Chemical Synthesis of this compound

This protocol is adapted from methods for the synthesis of acyl-CoA thioesters using 1,1'-carbonyldiimidazole (B1668759) (CDI).[5]

Materials:

  • 8-Oxononanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA)

  • HPLC system with a C18 column

Procedure:

  • Activation of 8-Oxononanoic Acid:

    • Dissolve 8-oxononanoic acid in anhydrous THF.

    • Add CDI in a 1.2:1 molar ratio to the carboxylic acid.

    • Stir the reaction at room temperature for 1 hour to form the 8-oxononanoyl-imidazolide.

  • Thioesterification:

    • Dissolve Coenzyme A trilithium salt in water and adjust the pH to 8.0 with TEA.

    • Slowly add the 8-oxononanoyl-imidazolide solution to the CoA solution with vigorous stirring.

    • Maintain the pH at 8.0 with TEA during the addition.

    • Stir the reaction for 4 hours at room temperature.

  • Purification:

    • Purify the resulting this compound by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Monitor the elution at 260 nm (adenine base of CoA).

    • Collect and lyophilize the fractions containing the product.

    • Confirm the identity and purity by mass spectrometry.

In Vitro Assay for this compound Formation

This protocol is designed to detect the formation of 8-hydroxynonanoyl-CoA from nonanoyl-CoA using liver microsomes as a source of CYP enzymes.

Materials:

  • Rat or human liver microsomes

  • Nonanoyl-CoA

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, nonanoyl-CoA, and the NADPH regenerating system in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADP+.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the presence of 8-hydroxynonanoyl-CoA using a targeted LC-MS/MS method.

    • Develop a multiple reaction monitoring (MRM) method based on the predicted mass transitions for 8-hydroxynonanoyl-CoA.

Quantitative Analysis of this compound in Biological Samples

This protocol describes the extraction and quantification of this compound from cell or tissue samples using LC-MS/MS.[6][7]

Materials:

  • Biological sample (cells or tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Homogenize the tissue or lyse the cells in an ice-cold extraction solvent (e.g., acetonitrile/water with 0.1% formic acid) containing the internal standard.

    • Vortex vigorously and centrifuge at high speed to pellet debris.

    • Collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 HPLC column coupled to a tandem mass spectrometer.

    • Use a gradient elution to separate this compound from other metabolites.

    • Quantify this compound using an MRM method, monitoring for the specific precursor-product ion transitions for both the analyte and the internal standard.

    • Construct a calibration curve using standards of known concentrations to determine the absolute amount of this compound in the sample.

G cluster_0 Experimental Workflow Synthesis Chemical Synthesis of This compound Standard Functional Functional Assays (e.g., AMPK, PPAR activation) Synthesis->Functional LCMS LC-MS/MS Analysis Synthesis->LCMS InVitro In Vitro Formation Assay (Microsomes + Nonanoyl-CoA) InVitro->LCMS Quantification Quantification in Biological Samples Quantification->LCMS LCMS->Quantification

Figure 4: Logical workflow for the investigation of this compound.

Conclusion and Future Directions

While this compound remains a theoretical metabolite, the convergence of evidence from related pathways of fatty acid metabolism and signaling provides a strong rationale for its potential existence and biological importance. The proposed biosynthetic pathway via ω-1 hydroxylation of nonanoyl-CoA is plausible given the known substrate specificities of cytochrome P450 enzymes. The hypothesized roles of this compound in modulating key metabolic regulators such as AMPK and PPARs present exciting avenues for research into novel mechanisms of metabolic control.

The experimental protocols detailed in this guide offer a clear path forward for the empirical investigation of this compound. The successful synthesis and purification of this molecule will be a critical first step, enabling its use as a standard for its detection in biological systems and for in vitro functional assays. Future research should focus on identifying the specific enzymes responsible for its synthesis and degradation, elucidating its downstream signaling targets, and exploring its potential role in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The exploration of this novel metabolite may uncover new layers of complexity in the regulation of lipid metabolism and open up new possibilities for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for 8-Oxononanoyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxononanoyl-CoA is a product of lipid peroxidation, specifically arising from the oxidation of linoleic acid-containing phospholipids. As a marker of oxidative stress, its accurate quantification in biological matrices is crucial for understanding the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive guide to the analytical quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including detailed protocols, data presentation, and visualization of relevant pathways and workflows.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and ability to analyze complex biological samples. The methodology involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a tandem mass spectrometer.

Principle

The method is based on the unique molecular mass and fragmentation pattern of this compound. A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is recommended for accurate quantification, to compensate for matrix effects and variations during sample preparation and analysis. In the absence of a specific standard for this compound, other odd-chain acyl-CoAs can be used as internal standards.

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values for long-chain acyl-CoAs.[1] It is important to note that these values should be validated for this compound specifically, once a certified analytical standard is available.

ParameterExpected ValueNotes
Limit of Detection (LOD) 1 - 10 fmolDefined as a signal-to-noise ratio of 3.[1]
Limit of Quantitation (LOQ) 5 - 30 fmolDefined as a signal-to-noise ratio of 10.[1]
Linear Dynamic Range 10 fmol - 10 pmolShould be determined by a calibration curve with at least 6-8 concentration points.
Precision (%RSD) < 15%Intra- and inter-day precision.
Accuracy (%Recovery) 85 - 115%Determined by spiking known amounts of standard into the matrix.

Experimental Protocols

Synthesis of this compound Analytical Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification. While commercial availability may be limited, this compound can be synthesized enzymatically.

Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for acyl-CoA synthesis.[2][3]

  • Reaction Mixture: In a microcentrifuge tube, combine 8-oxononanoic acid, Coenzyme A (CoA), and ATP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).

  • Enzyme: Add a suitable acyl-CoA synthetase. Long-chain acyl-CoA synthetases (ACSL) are good candidates.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an organic solvent like acetonitrile (B52724) or methanol (B129727).

  • Purification: The synthesized this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized standard using high-resolution mass spectrometry and NMR spectroscopy.

Sample Preparation from Biological Matrices (Cells or Tissues)

This protocol is a general procedure for the extraction of acyl-CoAs from biological samples.[1]

  • Homogenization: Homogenize frozen cell pellets or tissue samples in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) containing an internal standard.

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice to allow for protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example, 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[2]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound (C₂₉H₄₈N₇O₁₈P₃S, exact mass: 923.1990) is m/z 924.2.

    • Product Ion (Q3): A common fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety, resulting in a product ion corresponding to the acylium ion or a related fragment. For this compound, a characteristic product ion would be monitored. A common fragmentation for acyl-CoAs results in a product ion at m/z 428, corresponding to the adenosine-3',5'-diphosphate fragment.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

This compound is formed as a consequence of lipid peroxidation and is likely involved in cellular signaling pathways that respond to oxidative stress. While direct evidence for a specific receptor is limited, it is plausible that it and other lipid peroxidation products can modulate the activity of various proteins, including G-protein coupled receptors (GPCRs), and influence inflammatory and cell death pathways like ferroptosis.[4][5]

Signaling_Pathway PL Linoleic Acid- containing Phospholipid LPO Lipid Peroxidation PL->LPO ROS Reactive Oxygen Species (ROS) ROS->LPO initiates OxPL Oxidized Phospholipid LPO->OxPL OON_acid 8-Oxononanoic Acid OxPL->OON_acid hydrolysis via PLA2 Phospholipase A2 PLA2->OON_acid OON_CoA This compound OON_acid->OON_CoA activation by ACSL Acyl-CoA Synthetase (ACSL) ACSL->OON_CoA GPCR GPCR / Other Sensor Proteins OON_CoA->GPCR modulates Signaling Downstream Signaling (e.g., Inflammation, Ferroptosis) GPCR->Signaling activates

Caption: Proposed formation and signaling of this compound.

Experimental Workflow for Quantification of this compound

The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Analysis Data Analysis & Quantification Data->Analysis

Caption: Workflow for this compound quantification.

Conclusion

The provided application notes and protocols offer a framework for the reliable quantification of this compound in biological samples. The development and validation of a specific analytical standard for this compound will be a critical step in advancing research into its role in health and disease. The methodologies and workflows described herein can be adapted and optimized by researchers to suit their specific experimental needs and instrumentation.

References

Application Notes and Protocols: Chemical Synthesis of 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxononanoyl-CoA is an activated form of 8-oxononanoic acid, a keto-fatty acid. Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. As the activated form, this compound is a key substrate for enzymes involved in lipid metabolism and may serve as a regulatory molecule in cellular signaling. Understanding its synthesis is crucial for studying its biological functions, developing enzyme assays, and for its potential application in drug discovery programs targeting lipid metabolic pathways.

This document provides a detailed protocol for the chemical synthesis of this compound, beginning with the synthesis of its precursor, 8-oxononanoic acid, followed by its activation and coupling to Coenzyme A.

Part 1: Synthesis of 8-Oxononanoic Acid

The synthesis of 8-oxononanoic acid can be efficiently achieved via a malonic ester synthesis-based approach, followed by ketonic cleavage. This method involves the alkylation of an acetoacetic ester with a suitable halo-ester, followed by hydrolysis and decarboxylation.

Experimental Workflow for 8-Oxononanoic Acid Synthesis

8_Oxononanoic_Acid_Synthesis_Workflow Workflow for 8-Oxononanoic Acid Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A Ethyl Acetoacetate (B1235776) + Sodium Ethoxide B Ethyl Acetoacetate Enolate A->B Deprotonation D Alkylated Intermediate B->D SN2 Reaction C Methyl 7-bromoheptanoate C->D F 8-Oxononanoic Acid D->F Ketonic Cleavage E Aqueous NaOH, then H3O+ E->F G Column Chromatography F->G H Pure 8-Oxononanoic Acid G->H

Caption: Step-by-step workflow for the synthesis of 8-Oxononanoic Acid.

Protocol 1: Synthesis of 8-Oxononanoic Acid

This protocol is adapted from the general principles of acetoacetic ester synthesis.[1]

Materials and Reagents

ReagentPuritySupplierNotes
Ethyl acetoacetate≥99%Sigma-Aldrich
Sodium ethoxide≥95%Sigma-AldrichHandle under inert atmosphere
Methyl 7-bromoheptanoate≥97%TCI Chemicals
Anhydrous Ethanol (B145695)≥99.5%Fisher Scientific
Sodium Hydroxide (NaOH)≥98%VWR
Hydrochloric Acid (HCl)37%VWR
Diethyl EtherAnhydrousFisher Scientific
Magnesium Sulfate (MgSO4)AnhydrousSigma-Aldrich
Silica (B1680970) Gel60 Å, 230-400 meshVWRFor column chromatography

Procedure

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour.

  • Alkylation: Add methyl 7-bromoheptanoate (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up 1: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to obtain the crude alkylated intermediate.

  • Hydrolysis and Decarboxylation (Ketonic Cleavage): To the crude intermediate, add a 10% aqueous solution of NaOH. Heat the mixture at 50°C for 12 hours. Cool the solution in an ice bath and acidify to pH 2 with concentrated HCl.

  • Work-up 2: Extract the acidified solution with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 8-oxononanoic acid.

Quantitative Data

StepReactant Molar Ratio (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
AlkylationEthyl acetoacetate:NaOEt:Bromo-ester (1:1:1)Anhydrous EthanolReflux12-1880-90 (crude)
Hydrolysis/Decarboxylation-10% aq. NaOH501285-95
Overall ----~70-80

Part 2: Synthesis of this compound

The synthesis of the CoA thioester is achieved by first activating the carboxylic acid group of 8-oxononanoic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, followed by reaction with the free thiol group of Coenzyme A.

Experimental Workflow for this compound Synthesis

Acyl_CoA_Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Step 1: NHS Ester Formation cluster_1 Step 2: Thioesterification cluster_2 Step 3: Purification A 8-Oxononanoic Acid + NHS + DCC B 8-Oxononanoic Acid NHS Ester A->B Activation D This compound B->D Coupling C Coenzyme A (Trilithium salt) C->D E HPLC Purification D->E F Pure this compound E->F

Caption: Step-by-step workflow for the synthesis of this compound.

Protocol 2: Synthesis of this compound

Materials and Reagents

ReagentPuritySupplierNotes
8-Oxononanoic acid>98%(Synthesized)From Protocol 1
N,N'-Dicyclohexylcarbodiimide (DCC)>99%Sigma-AldrichPotent allergen, handle with care
N-Hydroxysuccinimide (NHS)>98%Sigma-Aldrich
Coenzyme A, Trilithium salt≥85%Sigma-AldrichStore at -20°C
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO3)≥99.5%VWR
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich

Procedure

  • Activation of 8-Oxononanoic Acid: Dissolve 8-oxononanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM. Concentrate the filtrate under reduced pressure to yield the crude NHS ester.

  • Coupling with Coenzyme A: Prepare a solution of Coenzyme A trilithium salt (1.2 eq) in a 0.5 M aqueous sodium bicarbonate buffer (pH ~8.0). Add an equal volume of THF to create a biphasic mixture.

  • Reaction: Dissolve the crude NHS ester from step 2 in THF and add it dropwise to the vigorously stirring Coenzyme A solution. Stir the reaction at room temperature for 12-16 hours.

  • Purification: Acidify the reaction mixture to pH 5-6 with dilute HCl. The product can be purified using solid-phase extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. The final product can be lyophilized for long-term storage.

Quantitative Data

StepReactant Molar Ratio (eq)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
NHS Ester FormationAcid:NHS:DCC (1:1.1:1.1)Anhydrous DCM0 to RT4-6>90 (crude)
CoA CouplingNHS Ester:CoA (1:1.2)THF / aq. NaHCO3RT12-1650-70
Overall ----~45-65

Part 3: Biological Context and Application

This compound, as a medium-chain acyl-CoA, is a substrate for mitochondrial β-oxidation. Its precursor, 8-oxononanoic acid, and related oxo-fatty acids may act as signaling molecules that regulate lipid metabolism. They are hypothesized to influence the activity of key enzymes such as Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and Carnitine Palmitoyltransferase 1 (CPT1), which controls the entry of fatty acids into mitochondria for oxidation. By inhibiting ACC and potentially activating pathways that promote CPT1 activity (e.g., via PPARα), this compound and its derivatives could shift cellular metabolism from lipid storage to lipid utilization.

Hypothesized Regulatory Role of this compound in Lipid Metabolism

Lipid_Metabolism_Regulation Hypothesized Regulation of Lipid Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Fatty Acid Oxidation (Mitochondria) AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CPT1 CPT1 MalonylCoA->CPT1 Inhibition (-) ACC->MalonylCoA AcylCoA_in Fatty Acyl-CoA (Cytosol) AcylCoA_in->CPT1 Oxo This compound (or precursor) AcylCoA_in->Oxo Is a type of AcylCoA_out Fatty Acyl-CoA (Matrix) BetaOx β-Oxidation AcylCoA_out->BetaOx CPT1->AcylCoA_out Oxo->ACC Inhibition (-) Oxo->AcylCoA_in Oxo->CPT1 Activation (+) (via PPARα?)

Caption: Hypothesized role of this compound in regulating lipid metabolism.

Applications

  • Enzyme Assays: Synthesized this compound can be used as a substrate to study the kinetics and inhibition of enzymes involved in medium-chain fatty acid metabolism.

  • Metabolic Studies: It can serve as a standard in metabolomic analyses to identify and quantify this specific acyl-CoA species in biological samples.

  • Drug Discovery: As a potential signaling molecule, it can be used in screening assays to identify protein targets and to develop modulators of lipid metabolism for conditions such as metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD).[2][3]

References

Application Note & Protocol: A Cell-Based Reporter Assay for 8-Oxononanoyl-CoA Using PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxononanoyl-CoA is a nine-carbon, omega-oxo, medium-chain fatty acyl-CoA. While its precise biological roles are still under investigation, related oxidized fatty acids and their CoA esters are known to be involved in various cellular processes, including lipid metabolism and signaling. Acyl-CoAs can act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose homeostasis. This application note describes a novel, indirect cell-based assay for detecting this compound by measuring the activation of PPARα.

This assay utilizes a reporter cell line engineered to express a luciferase gene under the control of a PPAR response element (PPRE). Upon binding of a ligand, such as this compound, to PPARα, the receptor undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to the PPRE in the promoter region of the reporter gene. This binding initiates the transcription of luciferase, and the resulting luminescence can be quantified as a measure of this compound bioactivity.

Signaling Pathway

The proposed signaling pathway for the this compound reporter assay is depicted below. This compound enters the cell and binds to the ligand-binding domain of PPARα. This activation leads to the recruitment of coactivators and the formation of a heterodimer with RXR. The PPARα/RXR complex then binds to the PPRE, driving the expression of the luciferase reporter gene.

cluster_cell Cell M1 This compound M2 PPARα M1->M2 Binds to M3 RXR M2->M3 Heterodimerizes with M4 PPRE-Luciferase Reporter Gene M3->M4 Binds to PPRE M5 Luciferase mRNA M4->M5 Transcription M6 Luciferase Protein M5->M6 Translation M7 Luminescent Signal M6->M7 Catalyzes reaction

Caption: Proposed signaling pathway for the this compound reporter assay.

Experimental Workflow

The overall experimental workflow for the cell-based assay is outlined in the diagram below. The process begins with the seeding of the reporter cell line, followed by treatment with this compound, a lysis step, and finally, the measurement of the luminescent signal.

A Seed Reporter Cell Line (e.g., HEK293T-PPRE-Luc) B Incubate for 24 hours A->B C Treat with this compound (and controls) B->C D Incubate for 18-24 hours C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis G->H

Caption: Experimental workflow for the this compound cell-based assay.

Materials and Reagents

  • Cell Line: HEK293T cells stably transfected with a PPRE-driven luciferase reporter plasmid and a PPARα expression vector.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, G418).

  • This compound: Synthesized and purified.

  • Positive Control: A known PPARα agonist (e.g., GW7647).

  • Vehicle Control: The solvent used to dissolve this compound and the positive control (e.g., DMSO).

  • Assay Plates: 96-well, white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • Luminometer: Plate-reading luminometer.

Experimental Protocol

1. Cell Seeding:

  • Culture the HEK293T-PPRE-Luc-PPARα reporter cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium at a concentration of 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (20,000 cells/well).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Prepare solutions of the positive control (e.g., 1 µM GW7647) and a vehicle control in culture medium.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells in triplicate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

3. Luciferase Assay:

  • Equilibrate the luciferase assay reagent and the 96-well plate to room temperature.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

The quantitative data from the assay should be summarized in tables for clear comparison.

Table 1: Dose-Response of this compound on PPARα Activation

Concentration of this compound (µM)Relative Luminescence Units (RLU)Fold Induction (over Vehicle)
0 (Vehicle)1,500 ± 1501.0
0.12,250 ± 2001.5
14,500 ± 3503.0
109,000 ± 7006.0
10012,000 ± 9508.0

Table 2: Control Experiments for Assay Specificity

TreatmentRelative Luminescence Units (RLU)Fold Induction (over Vehicle)
Vehicle Control (DMSO)1,500 ± 1501.0
Positive Control (1 µM GW7647)15,000 ± 1,20010.0
Untransfected HEK293T + 100 µM this compound1,600 ± 1801.1

Conclusion

The described cell-based reporter assay provides a sensitive and specific method for the detection and quantification of the bioactivity of this compound through its activation of PPARα. This assay is suitable for high-throughput screening of compound libraries to identify novel PPARα modulators and for studying the structure-activity relationships of related lipid molecules. The detailed protocol and data presentation format provided herein should enable researchers to readily implement this assay in their laboratories.

Application Notes and Protocols for 8-Oxononanoyl-CoA in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxononanoyl-CoA is an oxidized medium-chain fatty acyl-coenzyme A derivative. While specific literature on its direct role in enzyme kinetics is emerging, its structure suggests it is a valuable tool for investigating enzymes involved in fatty acid metabolism and related signaling pathways. As an oxo-derivative, it can serve as a potential substrate, inhibitor, or modulator of enzymes such as acyl-CoA dehydrogenases, 3-ketoacyl-CoA thiolases, and other enzymes with specificity for modified fatty acyl-CoAs. These enzymes are critical in cellular energy homeostasis and are implicated in various metabolic disorders, making this compound a relevant molecule for drug discovery and development.

This document provides detailed application notes and adaptable protocols for the use of this compound in enzyme kinetic studies, based on established methodologies for structurally similar molecules.

Potential Applications

  • Enzyme Substrate Specificity Studies: Determining if this compound can act as a substrate for enzymes in the β-oxidation pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD) or acyl-CoA oxidases.

  • Enzyme Inhibition Assays: Screening for and characterizing the inhibitory potential of this compound against enzymes in fatty acid metabolism. The oxo group may mimic a reaction intermediate or act as a competitive inhibitor.

  • Drug Discovery: Using this compound in competitive binding assays to identify small molecule inhibitors of enzymes that recognize fatty acyl-CoAs.

  • Probing Signaling Pathways: Investigating the potential role of oxidized fatty acyl-CoAs in cellular signaling, analogous to the roles of eicosanoids and other lipid mediators.

Data Presentation: Illustrative Kinetic Parameters

As specific kinetic data for this compound is not yet widely published, the following tables are presented as templates for researchers to populate with their experimentally determined values. The data for analogous substrates are provided for context.

Table 1: Michaelis-Menten Parameters for Acyl-CoA Dehydrogenase Activity

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound Recombinant Human MCADDataDataDataData
Octanoyl-CoA (C8)Porcine Liver MCAD2.515.0251.0 x 107
Hexanoyl-CoA (C6)Porcine Liver MCAD10.010.016.71.7 x 106

Note: "Data" indicates where experimentally determined values should be inserted. Values for analogous substrates are illustrative.

Table 2: Inhibition Constants for 3-Ketoacyl-CoA Thiolase

InhibitorEnzyme SourceSubstrateKi (µM)IC50 (µM)Type of Inhibition
This compound Rat Liver ThiolaseAcetoacetyl-CoADataDataData
Drug Candidate ARecombinant Human Thiolase3-Oxooctanoyl-CoADataDataData
Drug Candidate BRecombinant Human Thiolase3-Oxooctanoyl-CoADataDataData

Note: "Data" indicates where experimentally determined values should be inserted.

Experimental Protocols

The following are detailed, adaptable protocols for studying the interaction of this compound with two key classes of enzymes involved in fatty acid metabolism.

Protocol 1: Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol measures the reduction of a ferrocenium (B1229745) compound, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.

Materials:

  • Purified MCAD enzyme

  • This compound (and other acyl-CoA substrates for comparison)

  • Tris-HCl buffer (100 mM, pH 7.6)

  • Ferrocenium hexafluorophosphate (B91526)

  • Microplate reader capable of measuring absorbance at 300 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer. Determine the precise concentration spectrophotometrically.

    • Prepare a range of substrate concentrations (e.g., 0.5 µM to 100 µM) by diluting the stock solution in Tris-HCl buffer.

    • Prepare a 1 mM stock solution of ferrocenium hexafluorophosphate in the assay buffer.

  • Set up the Reaction Mixture:

    • In each well of the 96-well plate, add:

      • 150 µL of 100 mM Tris-HCl, pH 7.6

      • 20 µL of the desired concentration of this compound

      • 10 µL of 1 mM ferrocenium hexafluorophosphate

  • Equilibrate:

    • Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to temperature.

  • Initiate the Reaction:

    • Add 20 µL of a pre-diluted MCAD enzyme solution (e.g., 0.1 mg/mL) to each well to start the reaction.

  • Monitor Absorbance:

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 300 nm for 10-15 minutes, taking readings every 30 seconds. The decrease in absorbance corresponds to the reduction of ferrocenium.

  • Calculate Enzyme Activity:

    • Determine the initial rate (ΔA300/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of ferrocenium (ε300 = 4300 M-1cm-1).

    • Plot the reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolysis of a 3-ketoacyl-CoA substrate, which can be adapted to test the inhibitory effect of this compound. The assay follows the disappearance of the Mg2+-complex of the 3-ketoacyl-CoA at 303 nm.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (as a potential inhibitor)

  • 3-Oxooctanoyl-CoA (or another suitable 3-ketoacyl-CoA substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Coenzyme A (CoA-SH)

  • MgCl2

  • Microplate reader capable of measuring absorbance at 303 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of 3-Oxooctanoyl-CoA, CoA-SH, and this compound in water or buffer.

    • Prepare the assay buffer: 100 mM potassium phosphate, pH 8.0, containing 25 mM MgCl2.

  • Set up the Reaction Mixture for Inhibition Assay:

    • In each well of the 96-well plate, add:

      • 140 µL of assay buffer

      • 20 µL of 3-Oxooctanoyl-CoA solution (at a concentration near its Km)

      • 10 µL of CoA-SH solution (e.g., 10 mM)

      • 10 µL of various concentrations of this compound (the potential inhibitor). For the control, add 10 µL of buffer.

  • Equilibrate:

    • Incubate the plate at 25°C for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of a pre-diluted thiolase enzyme solution to each well.

  • Monitor Absorbance:

    • Immediately monitor the decrease in absorbance at 303 nm for 10 minutes. This reflects the cleavage of the 3-ketoacyl-CoA substrate.

  • Calculate Inhibition:

    • Determine the initial reaction rates for the control and for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki, repeat the experiment with varying concentrations of the substrate (3-Oxooctanoyl-CoA) and create Lineweaver-Burk or Dixon plots.

Visualizations

The following diagrams illustrate the potential metabolic context and experimental design for studies involving this compound.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Nonanoyl-CoA) ACAD Acyl-CoA Dehydrogenase (MCAD) Fatty_Acyl_CoA->ACAD Oxidation Oxidation Step Fatty_Acyl_CoA->Oxidation Oxo_Acyl_CoA This compound Oxo_Acyl_CoA->ACAD Potential Substrate/ Inhibitor Thiolase 3-Ketoacyl-CoA Thiolase Oxo_Acyl_CoA->Thiolase Potential Inhibitor Enoyl_CoA Enoyl-CoA ACAD->Enoyl_CoA FAD -> FADH2 Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Oxidation->Oxo_Acyl_CoA Cellular Oxidants

Caption: Potential interaction points of this compound in β-oxidation.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prep_Enzyme Purify Enzyme (e.g., MCAD) Setup_Reaction Set up Reaction (Substrate, Enzyme, Buffer) Prep_Enzyme->Setup_Reaction Prep_Substrate Synthesize/Acquire This compound Prep_Substrate->Setup_Reaction Prep_Reagents Prepare Buffers & Assay Reagents Prep_Reagents->Setup_Reaction Incubate Equilibrate at Constant Temperature Setup_Reaction->Incubate Monitor Monitor Reaction Progress (Spectrophotometry) Incubate->Monitor Calc_Rates Calculate Initial Reaction Rates Monitor->Calc_Rates Plot_Data Plot Data (e.g., Michaelis-Menten) Calc_Rates->Plot_Data Determine_Params Determine Kinetic Parameters (Km, Vmax, Ki, IC50) Plot_Data->Determine_Params

Caption: General workflow for enzyme kinetic analysis with this compound.

Signaling_Pathway Cell_Stress Cellular Stress (e.g., Oxidative Stress) PLA2 Phospholipase A2 Cell_Stress->PLA2 Activates PUFA Membrane Lipids (PUFAs) PUFA->PLA2 Free_Fatty_Acid Free Fatty Acid PLA2->Free_Fatty_Acid Releases from Oxidation Non-enzymatic Oxidation Free_Fatty_Acid->Oxidation Oxo_Fatty_Acid Oxo-Fatty Acid (8-Oxononanoic Acid) Oxidation->Oxo_Fatty_Acid ACS Acyl-CoA Synthetase Oxo_Fatty_Acid->ACS Oxo_Acyl_CoA This compound ACS->Oxo_Acyl_CoA ATP -> AMP+PPi PPAR Nuclear Receptors (e.g., PPARs) Oxo_Acyl_CoA->PPAR Potential Ligand Gene_Expression Target Gene Expression PPAR->Gene_Expression Regulates Metabolic_Response Metabolic Response (e.g., Inflammation, Apoptosis) Gene_Expression->Metabolic_Response

Caption: Hypothetical signaling pathway involving this compound.

Troubleshooting & Optimization

Technical Support Center: 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Oxononanoyl-CoA in solution. The information is designed to help users anticipate and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound is primarily influenced by three main factors:

  • pH: The thioester bond of acyl-CoA molecules is susceptible to hydrolysis, particularly at neutral to alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation.

  • Enzymatic Activity: Thioesterases, which are often present in biological samples, can rapidly hydrolyze the thioester bond.

Q2: What is the optimal pH range for working with and storing this compound solutions?

To minimize chemical hydrolysis, aqueous solutions of this compound should be maintained in a slightly acidic pH range, typically between 4.0 and 6.0. Stability significantly decreases in alkaline conditions (pH above 7.5).

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at -20°C or -80°C. For short-term storage of aqueous solutions, it is advisable to keep them on ice (0-4°C) for immediate use or flash-frozen and stored at -80°C.

Q4: How can I prevent enzymatic degradation of this compound during experiments with biological samples?

To prevent enzymatic degradation by thioesterases, it is crucial to work quickly at low temperatures and to consider the use of thioesterase inhibitors, if compatible with your experimental design. For cell and tissue extractions, immediate quenching of enzymatic activity by flash-freezing in liquid nitrogen or using acidified organic solvents is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or no biological activity of this compound Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, pH of the solution). Prepare fresh solutions from a new stock for each experiment.
Hydrolysis of the thioester bond during the experiment.Ensure the pH of all buffers and solutions is within the optimal range (4.0-6.0). Maintain low temperatures (0-4°C) throughout the experimental procedure.
Inconsistent experimental results Variable degradation of this compound between samples.Standardize handling procedures, including incubation times and temperatures. Prepare and use fresh solutions for each set of experiments to minimize variability.
Presence of active thioesterases in the experimental system.If working with biological extracts, consider heat inactivation of the extract (if it doesn't affect your target) or the use of broad-spectrum thioesterase inhibitors.
Precipitation of this compound in aqueous solution Low solubility at certain concentrations or temperatures.Prepare stock solutions in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol provides a framework for determining the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., 50 mM Sodium Acetate, pH 4.0, 5.0; 50 mM Sodium Phosphate, pH 6.0, 7.0, 8.0)

  • HPLC-grade water

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a C18 column for analysis

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at pH 5.0).

  • Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the different pH buffers.

  • Aliquot the solutions for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at the different temperatures.

  • At each time point, stop the reaction by adding an equal volume of cold acetonitrile (B52724) or another suitable quenching agent.

  • Analyze the remaining this compound concentration by HPLC.

  • Plot the concentration of intact this compound versus time for each condition to determine the rate of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilute Dilute Stock in Buffers prep_stock->dilute prep_buffers Prepare Buffers (Varying pH) prep_buffers->dilute aliquot Aliquot for Time Points dilute->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) aliquot->incubate quench Quench Reaction at Each Time Point incubate->quench hplc Analyze by HPLC quench->hplc plot Plot Concentration vs. Time hplc->plot

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis compound This compound chemical Chemical Hydrolysis (Alkaline pH) compound->chemical H₂O, OH⁻ enzymatic Enzymatic Hydrolysis (Thioesterases) compound->enzymatic Enzyme degraded_products 8-Oxononanoic Acid + Coenzyme A chemical->degraded_products enzymatic->degraded_products

Caption: Major degradation pathways for this compound in solution.

Technical Support Center: 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 8-Oxononanoyl-CoA to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound, like other acyl-CoA esters, is the hydrolysis of the high-energy thioester bond. This reaction breaks the bond between the sulfur atom of Coenzyme A and the carbonyl carbon of the nonanoyl chain, yielding Coenzyme A and 8-oxononanoic acid. This hydrolysis is sensitive to pH and temperature.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a lyophilized powder at -20°C or colder, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term storage of solutions, it is recommended to prepare aliquots in a suitable buffer at a slightly acidic pH and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is a suitable solvent for dissolving this compound?

A3: this compound is soluble in aqueous buffers. For stock solutions, it is advisable to dissolve the lyophilized powder in a slightly acidic buffer (pH 4-6) to minimize thioester hydrolysis. For certain applications, organic solvents like DMSO or ethanol (B145695) can be used for initial solubilization before further dilution in an aqueous buffer, but their compatibility with downstream experiments must be verified.

Q4: Can the ketone group in this compound cause stability issues?

A4: Yes, the ketone group at the 8-position can potentially undergo side reactions, particularly under basic conditions. The most common reaction is an aldol (B89426) condensation, where the enolate of one molecule attacks the carbonyl group of another. To prevent this, it is crucial to maintain a neutral or slightly acidic pH during storage and in your reaction buffers.

Q5: How can I monitor the integrity of my this compound sample?

A5: The integrity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm for the adenine (B156593) part of CoA) or mass spectrometry (LC-MS) to detect the parent compound and potential degradation products.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Loss of biological activity in an enzyme assay Degradation of this compound due to improper storage or handling.1. Prepare fresh aliquots from a new vial of lyophilized powder. 2. Ensure the storage buffer is at an appropriate pH (4-6). 3. Avoid multiple freeze-thaw cycles. 4. Verify the pH of your reaction buffer is compatible with thioester stability.
Inconsistent experimental results Partial degradation of the this compound stock solution.1. Aliquot stock solutions into single-use volumes to minimize handling and contamination. 2. Re-evaluate the concentration of your stock solution using spectrophotometry or HPLC.
Appearance of unexpected peaks in HPLC or LC-MS analysis 1. Hydrolysis of the thioester bond. 2. Aldol condensation products. 3. Oxidation.1. For hydrolysis, check the pH of your solutions. 2. For aldol products, ensure the pH is not basic. 3. For oxidation, store under an inert atmosphere and consider adding a small amount of a reducing agent like DTT if compatible with your experiment.
Precipitation of the compound upon dissolution The concentration of this compound exceeds its solubility in the chosen solvent.1. Gently warm the solution and vortex to aid dissolution. 2. Prepare a more dilute stock solution. 3. Consider initial solubilization in a small volume of an organic solvent like DMSO before diluting with aqueous buffer.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Duration
Lyophilized Powder-20°C or -80°CInert (Argon or Nitrogen)Long-term (months to years)
Aqueous Solution (pH 4-6)-80°CN/AShort-term (weeks to months)
Aqueous Solution (pH 4-6)-20°CN/AVery short-term (days)

Table 2: Factors Influencing the Stability of the Thioester Bond

Factor Effect on Stability Recommendation
pH Less stable at alkaline pH.Maintain solutions at a slightly acidic to neutral pH (4-7).
Temperature Degradation rate increases with temperature.Store at low temperatures (-20°C or -80°C) and keep on ice during experiments.
Enzymes Thioesterases can rapidly hydrolyze the bond.Use purified enzyme systems or consider thioesterase inhibitors if working with cell lysates.
Oxidizing Agents Can lead to the formation of disulfides.Store under an inert atmosphere and handle in a way that minimizes exposure to air.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Prepare a suitable buffer, for example, 50 mM potassium phosphate (B84403) buffer, with a pH of 6.0.

  • Calculate the volume of buffer required to achieve the desired stock solution concentration.

  • Add the calculated volume of buffer to the vial of this compound.

  • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent oxidation.

  • If necessary, briefly centrifuge the vial to collect the entire solution at the bottom.

  • Immediately aliquot the stock solution into single-use microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

Protocol 2: General Procedure for an Enzyme Assay Using this compound
  • Thaw a single-use aliquot of the this compound stock solution on ice.

  • Prepare the reaction mixture containing the appropriate buffer, enzyme (e.g., 8-amino-7-oxononanoate (B1240340) synthase), and any other required co-factors.

  • Pre-incubate the reaction mixture at the desired assay temperature.

  • Initiate the reaction by adding the required volume of the this compound solution to the reaction mixture.

  • Mix gently but thoroughly.

  • Monitor the reaction progress using a suitable method, such as spectrophotometry, fluorometry, or by taking time points for later analysis by HPLC or LC-MS.

  • For negative controls, a reaction mixture without the enzyme or without the this compound substrate should be included.

Visualizations

DegradationPathways This compound This compound 8-Oxononanoic Acid + CoA-SH 8-Oxononanoic Acid + CoA-SH This compound->8-Oxononanoic Acid + CoA-SH Hydrolysis (H₂O, pH dependent) Aldol Condensation Product Aldol Condensation Product This compound->Aldol Condensation Product Base-catalyzed

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_assay Enzyme Assay Lyophilized Powder Lyophilized Powder Dissolve in Buffer (pH 4-6) Dissolve in Buffer (pH 4-6) Lyophilized Powder->Dissolve in Buffer (pH 4-6) Aliquot Aliquot Dissolve in Buffer (pH 4-6)->Aliquot Store at -80°C Store at -80°C Aliquot->Store at -80°C Thaw Aliquot on Ice Thaw Aliquot on Ice Store at -80°C->Thaw Aliquot on Ice Prepare Reaction Mix Prepare Reaction Mix Thaw Aliquot on Ice->Prepare Reaction Mix Initiate Reaction Initiate Reaction Prepare Reaction Mix->Initiate Reaction Monitor Progress Monitor Progress Initiate Reaction->Monitor Progress

Technical Support Center: 8-Oxononanoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometry analysis of 8-Oxononanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: For this compound (Chemical Formula: C₃₀H₅₁N₇O₁₉P₃S), the primary ion observed in positive electrospray ionization (ESI) mode is the protonated molecule, [M+H]⁺. During tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da from the 3'-phospho-adenosine-5'-diphosphate part of the CoA moiety.[1][2] Another significant product ion is often observed at m/z 428.[1][2][3]

Data Summary: Key m/z Values for this compound Analysis

Ion DescriptionCharge StateTheoretical m/zCommon Fragmentation/Adduct
Precursor Ion
Protonated Molecule [M+H]⁺+1924.22-
Common Adducts
Sodium Adduct [M+Na]⁺+1946.20Adduct formation with Na⁺
Potassium Adduct [M+K]⁺+1962.17Adduct formation with K⁺
Product Ions (MS/MS)
Product Ion 1+1417.22Neutral loss of 507 Da ([M-507+H]⁺)[1][2]
Product Ion 2+1428.04Fragmentation of the CoA moiety[1][2][3]

Note: m/z values are monoisotopic and may vary slightly based on instrument calibration and resolution.

Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A2: A low or absent signal is a common issue that can often be resolved systematically.[4] Key factors include:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[4][5]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting compounds can significantly impact ionization efficiency.[4]

  • Ion Suppression: Components from complex biological samples (matrix effects) can interfere with the ionization of the target analyte, reducing its signal.[4]

  • Suboptimal MS Parameters: Incorrect settings for precursor/product ions, collision energy, or source parameters (e.g., gas flows, temperatures) can lead to poor sensitivity.[4]

  • Chromatographic Issues: Poor peak shape, often due to column contamination or overload, can diminish the signal-to-noise ratio.[4]

Q3: My sample is from a cell lysate. What are the best practices for sample preparation to minimize matrix effects?

A3: Sample preparation is a critical step for analyzing acyl-CoAs from complex biological matrices.[1] A robust protocol typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[1][4] An alternative approach uses 5-sulfosalicylic acid (SSA) for deproteinization, which may not require a subsequent SPE step, thereby improving the recovery of certain CoA species.[1]

Q4: I see multiple peaks in my mass spectrum besides my target [M+H]⁺ ion. What could they be?

A4: In ESI mass spectrometry, it is common to observe adduct ions, which are formed when the target molecule associates with other ions present in the sample or mobile phase.[6][7] For this compound, you may see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which will appear at approximately 22 and 38 m/z units higher than the [M+H]⁺ ion, respectively.

Q5: How can I ensure the stability of this compound during sample preparation and analysis?

A5: Acyl-CoAs are known to be unstable in aqueous solutions, especially those that are neutral or alkaline, due to hydrolysis.[5] To minimize degradation, samples should be kept on ice or at 4°C throughout the preparation process. Use of slightly acidic buffers or organic solvents for extraction and reconstitution can improve stability.[4][5] It is also advisable to analyze samples as quickly as possible after preparation.

Troubleshooting Guides

Guide 1: Systematic Workflow for Low or No Signal

If you are experiencing a low or nonexistent signal for this compound, follow this systematic workflow to diagnose the issue.

TroubleshootingWorkflow start Low / No Signal Detected ms_check 1. Check MS Performance Infuse a known, stable standard. Is the MS responding correctly? start->ms_check ms_ok MS is functioning ms_check->ms_ok Yes ms_fail Troubleshoot Mass Spectrometer (e.g., clean source, check electronics) ms_check->ms_fail No sample_check 2. Verify Analyte Integrity Prepare fresh standard and mobile phases. Is signal restored? ms_ok->sample_check sample_ok Issue was degraded standard or contaminated solvent sample_check->sample_ok Yes sample_fail Analyte integrity is likely OK sample_check->sample_fail No lc_check 3. Investigate LC System Check for pressure fluctuations, leaks, and poor peak shape with a QC standard. sample_fail->lc_check lc_ok LC system appears stable lc_check->lc_ok Stable lc_fail Troubleshoot LC (e.g., change column, check pump) lc_check->lc_fail Unstable params_check 4. Review MS Parameters Confirm correct m/z for precursor/product ions. Optimize collision energy and source settings. lc_ok->params_check params_ok Parameters are appropriate params_check->params_ok Correct params_fail Re-optimize MS parameters using direct infusion of standard params_check->params_fail Incorrect matrix_check 5. Assess Matrix Effects Analyze a post-extraction spiked sample. Is signal suppressed compared to neat standard? params_ok->matrix_check matrix_yes Ion suppression is occurring. Improve sample cleanup (e.g., SPE) or adjust chromatography. matrix_check->matrix_yes Yes matrix_no Problem likely related to insufficient analyte concentration or complex, unresolved issues. matrix_check->matrix_no No

Caption: A logical workflow for troubleshooting low LC-MS signal.

Guide 2: Optimizing Mass Spectrometry Parameters

For sensitive detection of this compound, optimization of MS parameters is crucial. This is best performed by direct infusion of a standard solution (e.g., 1-5 µM in 50% acetonitrile).

  • Ionization Mode: Positive ion mode is generally preferred for acyl-CoAs due to higher ionization efficiency.[1]

  • Precursor Ion: Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 924.22).

  • Product Ions: Monitor for the characteristic transitions, primarily the neutral loss of 507 Da (product ion at m/z 417.22) and the fragment at m/z 428.04.[2][3]

  • Collision Energy (CE): Vary the CE to find the value that produces the most abundant signal for your chosen product ions. This is a critical parameter to optimize for every instrument.

  • Source Parameters: Adjust the desolvation temperature and gas flows (e.g., nebulizer and drying gas) to achieve a stable and efficient spray, maximizing the ion signal.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (General)

This protocol is a general guideline for the extraction of acyl-CoAs from cell or tissue samples and may require optimization.

  • Homogenization: Homogenize frozen cell pellets or powdered tissue (approx. 20-50 mg) in an ice-cold extraction buffer (e.g., 80% methanol (B129727)/water or an acidic solution).[4][8] An appropriate internal standard should be added at this stage.

  • Protein Precipitation: Vortex the homogenate thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method

This is a representative method that can be adapted for the analysis of this compound.

  • LC Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, < 3 µm particle size) is suitable.[3]

  • Mobile Phase A: 10-15 mM ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) in water.[3][9]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Gradient: Develop a gradient that provides good retention and peak shape for this compound. A typical gradient might start at a low percentage of mobile phase B, ramp up to elute the analyte, followed by a wash and re-equilibration step.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode using Multiple Reaction Monitoring (MRM) with the optimized transitions identified in Troubleshooting Guide 2.

References

Technical Support Center: Quantification of 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the quantification of 8-Oxononanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals who are working with this and other medium-chain oxo-acyl-CoAs. The quantification of acyl-Coenzyme A (acyl-CoA) species presents significant analytical challenges due to their inherent instability, low cellular abundance, and the complexity of biological matrices.[1][2][3]

Currently, there is limited specific literature available for the quantification of this compound. Therefore, this guide leverages established methodologies and troubleshooting strategies for other short- and medium-chain acyl-CoAs, which are directly applicable to the analysis of this compound. The information provided here is intended to serve as a comprehensive resource to help you develop and troubleshoot your quantification assays.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound and other acyl-CoAs so challenging?

A1: The challenges in quantifying acyl-CoAs, including this compound, stem from several factors:

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[1] This makes sample preparation and storage critical.

  • Low Abundance: Many acyl-CoA species are present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods for detection and quantification.

  • Lack of Commercial Standards: Pure analytical standards for many acyl-CoA species, including this compound, are often not commercially available, which complicates absolute quantification.

  • Matrix Effects: Biological samples are complex mixtures of proteins, lipids, and other metabolites that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[1]

  • Physicochemical Properties: Acyl-CoAs have varying polarities depending on the length and functionality of the acyl chain, making it difficult to develop a single extraction and chromatographic method for all species.[4]

Q2: What is the recommended method for extracting this compound from biological samples?

A2: A common and effective method for extracting acyl-CoAs is protein precipitation with a cold organic solvent. While trichloroacetic acid (TCA) has been used, it often requires a subsequent solid-phase extraction (SPE) step to remove the acid, which can lead to the loss of more polar acyl-CoAs. A recommended alternative is the use of 5-sulfosalicylic acid (SSA), which can deproteinize the sample without the need for an SPE cleanup, thus improving the recovery of short- and medium-chain acyl-CoAs. Another approach involves extraction with cold methanol (B129727), followed by the addition of acetonitrile (B52724) to facilitate evaporation under a vacuum or nitrogen stream.[1][2]

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: To improve stability, it is crucial to:

  • Keep samples on ice or at 4°C throughout the extraction process.

  • Use solvents that minimize hydrolysis. For reconstitution of the dried extract, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to provide better stability for some acyl-CoAs compared to purely aqueous solutions.[1][2]

  • Minimize the time between sample preparation and analysis.

  • Store extracts at -80°C for long-term storage.

Q4: What is the best analytical technique for quantifying this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][3][5][6] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of the target analyte even in complex biological matrices.

Q5: How do I choose an appropriate internal standard for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). However, these are often not commercially available. A practical alternative is to use an odd-chain acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), which is not naturally present in most biological systems.[6][7] The internal standard should be added as early as possible in the sample preparation process to account for extraction efficiency and matrix effects.

Troubleshooting Guide for LC-MS/MS Quantification

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / No Peak Detected 1. Analyte Degradation: this compound is unstable.[1] 2. Poor Extraction Recovery: The extraction method may not be optimal for a medium-chain oxo-acyl-CoA. 3. Ion Suppression: Co-eluting matrix components are interfering with ionization.[1] 4. Insufficient Sample Amount: The concentration of the analyte is below the limit of detection.1. Ensure all extraction and reconstitution steps are performed at low temperatures. Use a stabilizing reconstitution solvent like 50% methanol/50mM ammonium acetate (pH 7).[1][2] 2. Optimize the extraction solvent. Compare methanol, acetonitrile, and mixtures. Consider using 5-sulfosalicylic acid for deproteinization to avoid SPE cleanup.[8] 3. Improve chromatographic separation to move the analyte peak away from interfering compounds. Dilute the sample to reduce matrix effects. 4. Concentrate the sample or start with a larger amount of biological material.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: The analyte is interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's chemical properties. 4. Column Degradation: The column performance has deteriorated over time.1. Dilute the sample or reduce the injection volume. 2. Use a high-quality, end-capped C18 column. Consider using an ion-pairing reagent in the mobile phase, although this can lead to long-term column contamination.[7] 3. Adjust the pH of the mobile phase. A slightly acidic to neutral pH is often used for acyl-CoA analysis. 4. Replace the column and guard column.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling. 2. Instability in Autosampler: The analyte is degrading in the autosampler vials. 3. Instrument Instability: Fluctuations in the LC or MS performance.1. Ensure precise and consistent execution of the extraction protocol. Use an internal standard to normalize for variations. 2. Keep the autosampler temperature low (e.g., 4°C). Reduce the time between injection and analysis. 3. Perform system suitability tests before running the sample batch. Check for stable spray in the MS source.
Inaccurate Quantification 1. Lack of a Proper Standard Curve: The standard curve is not prepared correctly or does not cover the expected concentration range. 2. Inappropriate Internal Standard: The chosen internal standard does not behave similarly to the analyte. 3. Matrix Effects: The standard curve is prepared in a clean solvent, which does not account for matrix effects in the biological samples.1. Prepare a fresh standard curve for each batch of samples. Ensure the concentration range brackets the expected sample concentrations. 2. Use a stable isotope-labeled internal standard if available. If not, use an odd-chain acyl-CoA of similar chain length.[6][7] 3. Prepare the standard curve in a representative blank matrix (e.g., lysate from a control cell line) to mimic the matrix effects of the actual samples.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the solvent used for reconstitution. The following table summarizes the stability of various acyl-CoAs in different solutions.

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents Data adapted from a study on various acyl-CoAs, providing a general guideline.

Reconstitution SolutionStability of Acyl-CoAsReference
MethanolGood[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Very Good; may prevent hydrolysis[1][2]
WaterPoor; leads to hydrolysis[1]
50 mM Ammonium Acetate (pH 7)Poor; leads to hydrolysis[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Variable; strongly acidic conditions can promote hydrolysis[1]

Table 2: Typical LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis These are starting parameters and should be optimized for your specific instrument and analyte.

ParameterTypical SettingReference
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A10 mM Ammonium Acetate in Water (pH ~6.8)[1][5]
Mobile Phase BAcetonitrile[1][5]
Flow Rate0.2 - 0.4 mL/min[5]
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analytes, then re-equilibrate.[5]
Injection Volume5 - 30 µL[5][6]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[6]
Scan TypeMultiple Reaction Monitoring (MRM)[6]
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)A common fragment for acyl-CoAs is the neutral loss of 507 Da. Other specific fragments should be determined by direct infusion of a standard if available.[1]
Collision EnergyOptimize by infusing a standard.[6]

Experimental Protocols

Detailed Methodology for Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure based on methods for other medium-chain acyl-CoAs and should be optimized for your specific application.

1. Sample Preparation (from cultured cells)

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold methanol containing the internal standard (e.g., 10 µM C15:0-CoA) to the cell culture plate.[1] Place the plate at -80°C for 15 minutes to ensure cell lysis.

  • Collection: Scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.

  • Evaporation: Add 1 mL of acetonitrile to the supernatant to aid in evaporation.[1] Dry the extract in a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol / 50% 50 mM ammonium acetate (pH 7).[1][2] Vortex thoroughly.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Use the parameters outlined in Table 2 as a starting point.

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Acquire data in MRM mode. The specific MRM transition for this compound will need to be determined based on its molecular weight and fragmentation pattern. For a generic acyl-CoA, a common fragmentation is the neutral loss of the CoA moiety (507 Da).[1]

Visualizations

Metabolic Pathway Context

While the direct metabolic pathway for this compound is not well-documented, it is structurally related to pimeloyl-CoA, a key precursor in the biotin (B1667282) biosynthesis pathway.[9][10][11] Understanding this pathway provides a relevant metabolic context. 8-Amino-7-oxononanoate (B1240340) synthase, a PLP-dependent enzyme, catalyzes the condensation of L-alanine and pimeloyl-CoA.[12][13][14][15][16]

Biotin_Biosynthesis_Pathway cluster_condensation Malonyl_ACP Malonyl-ACP Pimeloyl_ACP Pimeloyl-ACP Malonyl_ACP->Pimeloyl_ACP Multiple Steps Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_ACP->Pimeloyl_CoA BioC_BioH BioC, BioH (Fatty Acid Synthesis Pathway) Pimeloyl_ACP->BioC_BioH AON 8-Amino-7-oxononanoate Pimeloyl_CoA->AON L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-Diaminopelargonate AON->DAPA SAM BioF BioF (8-Amino-7-oxononanoate synthase) AON->BioF DTB Dethiobiotin DAPA->DTB ATP BioA BioA DAPA->BioA Biotin Biotin DTB->Biotin Sulfur donor BioD BioD DTB->BioD BioB BioB Biotin->BioB

Caption: Biotin biosynthesis pathway showing the role of pimeloyl-CoA.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from biological samples using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest 1. Cell Harvesting (Wash with PBS) Spike 2. Spike Internal Standard Harvest->Spike Extract 3. Lysis & Extraction (Cold Methanol) Spike->Extract Centrifuge1 4. Centrifugation (Pellet Debris) Extract->Centrifuge1 Dry 5. Evaporation (Vacuum / N2 Stream) Centrifuge1->Dry Reconstitute 6. Reconstitution (50% MeOH / 50mM AmOAc) Dry->Reconstitute Centrifuge2 7. Final Centrifugation Reconstitute->Centrifuge2 Inject 8. Injection into LC-MS/MS Centrifuge2->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Detect 10. MS/MS Detection (MRM Mode) Separate->Detect Integrate 11. Peak Integration Detect->Integrate Calibrate 12. Standard Curve Generation Integrate->Calibrate Quantify 13. Quantification Calibrate->Quantify

Caption: General workflow for this compound quantification.

References

Technical Support Center: 8-Oxononanoyl-CoA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 8-Oxononanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak shape of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in LC-MS?

Poor peak shape for this compound, including tailing, fronting, and broadening, can arise from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar head group of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the column's stationary phase. An unsuitable pH can exacerbate secondary interactions and cause peak tailing.[2][3]

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.[1]

  • Suboptimal Column Chemistry: The choice of stationary phase (e.g., C8 vs. C18) can significantly impact peak shape for acyl-CoAs.[4]

  • Sample Stability Issues: Degradation of this compound in the sample or autosampler can result in distorted peaks.[5]

  • Improper Sample Solvent: A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion.[6]

Troubleshooting Guides

Issue 1: My this compound peak is tailing.

Peak tailing is a common issue in the analysis of polar compounds like acyl-CoAs. Here's a step-by-step guide to troubleshoot and resolve this problem.

Step 1: Evaluate and Adjust Mobile Phase pH.

The pH of your mobile phase is a critical factor. For basic compounds, working at a lower pH can suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[2] Conversely, for long-chain acyl-CoAs, alkaline mobile phases have been shown to improve peak shapes, although this can be detrimental to silica-based columns over time.[4]

Step 2: Incorporate a Buffer or Ion-Pairing Agent.

Adding a buffer, such as ammonium (B1175870) formate, to your mobile phase can help minimize secondary silanol interactions.[1] The positive ions from the buffer salt can interact with the negatively charged silanol groups, preventing the analyte from doing so.[1] For CoA species, ion-pairing chromatography using an agent like N,N-dimethylbutylamine (DMBA) has been effective in resolving poor peak shape.[3]

Step 3: Optimize Column Chemistry and Temperature.

Consider using a different column chemistry. While C18 columns are common, a C8 column might be more suitable for certain acyl-CoAs.[4] Additionally, operating the column at an elevated temperature (e.g., 42°C) can improve peak shape and resolution.[4]

Step 4: Check for System Contamination and Column Health.

Peak tailing can also be a sign of a contaminated guard column or a failing analytical column.[1] Ensure your system is clean and consider replacing the guard and/or analytical column if the problem persists.

Issue 2: My this compound peak is broad or split.

Broad or split peaks can indicate a variety of issues, from sample preparation to chromatographic conditions.

Step 1: Verify Sample Solvent Compatibility.

Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions. A high percentage of strong organic solvent in the sample can lead to peak distortion, especially for early eluting peaks.[6][7] It is recommended to dissolve the sample in the initial mobile phase A.[4]

Step 2: Assess Sample Stability.

Acyl-CoAs can be unstable.[5] To minimize degradation, store samples at low temperatures (e.g., 5°C in the autosampler) and consider using glass vials instead of plastic to reduce signal loss.[4][5]

Step 3: Review the Gradient Profile.

A steep gradient can sometimes lead to poor peak shape.[7] Experiment with a shallower gradient to see if this improves the peak width and symmetry.

Step 4: Investigate Potential In-Source Fragmentation.

For some CoA species, in-source formation of dephospho-CoA from other acyl-CoAs has been observed, which could potentially contribute to peak complexity.[3] Careful optimization of MS source parameters is crucial.

Experimental Protocols & Data

Table 1: Example LC-MS Parameters for Acyl-CoA Analysis
ParameterMethod 1Method 2
Column Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[4]Phenomenex Kinetex C18 (150 x 2.6 mm, 2.6 µm)[3]
Mobile Phase A 100 mM Ammonium Formate, pH 5.0 in 98:2 Water:Acetonitrile[4]5 mM N,N-dimethylbutylamine, 5 mM Acetic Acid in Water[3]
Mobile Phase B 5 mM Ammonium Formate in 98:2 Acetonitrile:Water[4]5 mM N,N-dimethylbutylamine, 5 mM Acetic Acid in 95:5 Acetonitrile:Water[3]
Flow Rate 0.2 mL/min[4]0.4 mL/min[3]
Column Temp. 42°C[4]40°C
Injection Vol. 40 µL[4]10 µL
MS Ionization Positive ESI[4]Positive ESI[3]
Table 2: MS/MS Fragmentation Patterns for Acyl-CoAs
Precursor IonCharacteristic Neutral LossCommon Product IonPolarityReference
[M+H]+507 Da (3'-phosphoadenosine diphosphate)m/z 428 (CoA moiety)Positive[4]
[M-H]---Negative[8]

Note: Positive ion mode is often reported to be more sensitive for acyl-CoA analysis.[8][9]

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow start Peak Tailing Observed step1 Step 1: Adjust Mobile Phase pH (e.g., lower pH for basic analytes) start->step1 step2 Step 2: Add Buffer or Ion-Pairing Agent (e.g., Ammonium Formate, DMBA) step1->step2 If tailing persists step3 Step 3: Optimize Column (e.g., C8 vs. C18, check temperature) step2->step3 If tailing persists step4 Step 4: Check for Contamination (e.g., replace guard/analytical column) step3->step4 If tailing persists end Improved Peak Shape step4->end Problem Resolved

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Factors Influencing this compound Peak Shape

PeakShapeFactors cluster_LC Liquid Chromatography cluster_Sample Sample Core This compound Peak Shape MobilePhase Mobile Phase (pH, Buffer, Ion-Pairing) MobilePhase->Core Column Column (Chemistry, Temperature, Health) Column->Core Gradient Gradient Profile Gradient->Core Solvent Sample Solvent Solvent->Core Stability Analyte Stability Stability->Core Concentration Concentration (Overload) Concentration->Core

Caption: Key factors influencing the chromatographic peak shape of this compound.

References

Technical Support Center: Analysis of 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Oxononanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a short-chain acylated coenzyme A molecule containing a ketone group. It is a product of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack lipids, particularly polyunsaturated fatty acids (PUFAs)[1][2]. The analysis of this compound is crucial as it can serve as a biomarker for oxidative stress, which is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders. Understanding its levels in biological samples can provide insights into disease mechanisms and the efficacy of therapeutic interventions.

Q2: What are the main challenges in the analysis of this compound by LC-MS?

The primary challenges in analyzing this compound include its low endogenous concentrations, its susceptibility to degradation, and significant ion suppression effects from complex biological matrices like plasma and tissue homogenates. Ion suppression, a reduction in the ionization efficiency of the analyte due to co-eluting matrix components, can lead to inaccurate and unreliable quantification[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31].

Q3: How can I minimize ion suppression for this compound analysis?

Minimizing ion suppression is critical for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Employing techniques like protein precipitation (PPT) or solid-phase extraction (SPE) to remove interfering matrix components such as proteins and phospholipids (B1166683) is essential.

  • Optimized Chromatography: Developing a robust chromatographic method to separate this compound from matrix components that cause ion suppression.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for matrix effects and variations in sample processing[2].

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inefficient Extraction Review and optimize the sample preparation protocol. Compare the efficiency of different protein precipitation solvents (e.g., acetonitrile (B52724), methanol) and SPE cartridges (e.g., mixed-mode, reversed-phase).Different sample preparation methods have varying efficiencies for removing interferences and recovering the analyte. For short-chain acyl-CoAs, protein precipitation with acetonitrile has shown good recovery for some peptides, which have similar extraction challenges[29][30].
Analyte Degradation Ensure samples are processed quickly and kept at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation. Use of antioxidants in the extraction solvent can also be beneficial.Acyl-CoAs are known to be unstable in aqueous solutions.
Suboptimal MS Parameters Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures, and gas flow rates. For acyl-CoAs, positive ion mode is often more sensitive.Proper optimization of MS parameters is crucial for maximizing the signal of the target analyte[15][24].
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the chromatographic gradient to move the analyte peak away from these regions.Co-eluting matrix components can significantly reduce the analyte signal.
Issue 2: Poor Peak Shape and Reproducibility

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Matrix Effects Enhance sample cleanup. Consider a more rigorous SPE protocol or a two-step extraction process (e.g., PPT followed by SPE).Residual matrix components can interfere with the chromatography, leading to poor peak shape.
Inadequate Chromatography Optimize the analytical column and mobile phase. C18 columns are commonly used for acyl-CoA analysis. The addition of a small amount of formic acid to the mobile phase can improve peak shape for acidic analytes.A well-optimized chromatographic method is key to achieving sharp, symmetrical peaks.
Sample Solvent Mismatch Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.Mismatch between the injection solvent and the mobile phase can lead to poor peak shape.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup, suitable for initial screening.

  • Sample Aliquoting: To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup and is recommended for quantitative analysis.

  • Sample Pre-treatment: To 100 µL of plasma or tissue homogenate, add 10 µL of a stable isotope-labeled internal standard and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Workflow for Sample Preparation

SamplePrepWorkflow cluster_sample Sample cluster_is Internal Standard cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample Plasma/Tissue Homogenate IS Add Stable Isotope-Labeled IS Sample->IS PPT_Solvent Add Acetonitrile (with 0.1% Formic Acid) IS->PPT_Solvent PPT Path Pretreat Pre-treat with Phosphoric Acid IS->Pretreat SPE Path Vortex_PPT Vortex PPT_Solvent->Vortex_PPT Centrifuge_PPT Centrifuge Vortex_PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Evaporate Evaporate to Dryness Supernatant_PPT->Evaporate Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for sample preparation of this compound.

Quantitative Data Comparison

The following table summarizes the expected relative performance of different sample preparation techniques for the analysis of short-chain acyl-CoAs, based on literature for similar analytes.

Sample Preparation Method Relative Recovery (%) Matrix Effect (%) Overall Performance
Protein Precipitation (Acetonitrile) 70-9030-50Fair
Protein Precipitation (Methanol) 60-8040-60Fair to Poor
Solid-Phase Extraction (Mixed-Mode) 85-1055-15Excellent
Solid-Phase Extraction (Reversed-Phase) 80-10010-25Good

Note: These values are estimates based on the analysis of similar short-chain acyl-CoAs and may vary for this compound. It is crucial to validate the chosen method for your specific application.

Recommended LC-MS/MS Parameters

Liquid Chromatography:

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (Triple Quadrupole):

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Flow 7 Bar
Drying Gas Flow 10 L/min
MRM Transitions To be optimized by infusing a standard of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety.

Signaling Pathway

Lipid Peroxidation and Downstream Signaling

This compound is formed during lipid peroxidation, a process initiated by reactive oxygen species (ROS). This and other lipid peroxidation products can act as signaling molecules, contributing to cellular responses associated with inflammation and oxidative stress.

LipidPeroxidationPathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes ROS->PUFA attacks LipidPeroxides Lipid Peroxides PUFA->LipidPeroxides forms Oxo_CoA This compound & other Oxo-Fatty Acids LipidPeroxides->Oxo_CoA degrades to Signaling Downstream Signaling Cascades Oxo_CoA->Signaling activates Inflammation Inflammation Signaling->Inflammation OxidativeStress Cellular Oxidative Stress Signaling->OxidativeStress

Caption: Simplified signaling pathway of lipid peroxidation leading to this compound.

References

Validation & Comparative

8-Oxononanoyl-CoA as an Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxononanoyl-CoA is a nine-carbon acyl-coenzyme A derivative characterized by a ketone group at the eighth carbon. Its structure suggests a potential role as an intermediate in modified fatty acid metabolism or as a substrate for enzymes involved in fatty acid oxidation. Understanding how this compound interacts with various enzymes is crucial for elucidating its metabolic fate and potential physiological or pathological significance. This guide provides a comparative analysis of the enzymatic activity of key enzymes that are likely to metabolize this compound or its structural analogs, supported by experimental data and detailed protocols.

The primary candidate enzymes for the metabolism of this compound, a medium-chain fatty acyl-CoA, are Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Acyl-CoA Oxidase (ACOX), both of which play central roles in fatty acid β-oxidation.[1][2] Additionally, 8-Amino-7-oxononanoate (B1240340) Synthase (AONS), an enzyme involved in biotin (B1667282) biosynthesis that utilizes the structurally similar pimeloyl-CoA, is included for comparative purposes.[3][4]

Enzyme Substrate Performance: A Comparative Analysis

EnzymeSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Source Organism
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA2.5 - 105 - 1510 - 30Human
Peroxisomal Acyl-CoA Oxidase (ACOX) Lauroyl-CoA~10~1.5Not ReportedRat
8-Amino-7-oxononanoate Synthase (AONS) Pimeloyl-CoA~1.0Not Reported0.48E. coli

Note: The kinetic parameters for MCAD and ACOX can vary depending on the assay conditions and the specific isoform of the enzyme. The data presented here are representative values from the literature.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme kinetics. Below are established protocols for assaying the activity of MCAD, ACOX, and AONS.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by MCAD.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Octanoyl-CoA (or this compound) solution (1 mM)

  • Ferricenium hexafluorophosphate (1 mM)

  • Purified or recombinant MCAD enzyme

  • Spectrophotometer capable of reading at 308 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.6, and 1 mM ferricenium hexafluorophosphate.

  • Add the acyl-CoA substrate to a final concentration of 10-100 µM.

  • Initiate the reaction by adding a small amount of MCAD enzyme (e.g., 1-5 µg).

  • Immediately monitor the decrease in absorbance at 308 nm, which corresponds to the reduction of ferricenium.

  • The initial rate of the reaction is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute.

Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay

This fluorometric assay is based on the measurement of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[5][6]

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Lauroyl-CoA (or this compound) solution (1 mM)

  • 4-Hydroxyphenylacetic acid (1 mg/mL)

  • Horseradish peroxidase (HRP) (10 U/mL)

  • Purified or recombinant ACOX enzyme or tissue homogenate

  • Fluorometer (excitation at 320 nm, emission at 405 nm)

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer, pH 7.4, 1 mg/mL 4-hydroxyphenylacetic acid, and 10 U/mL HRP.

  • Add the acyl-CoA substrate to a final concentration of 10-50 µM.

  • Initiate the reaction by adding the ACOX enzyme source.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[5]

  • A standard curve using known concentrations of H₂O₂ is used to quantify the amount of H₂O₂ produced and thus the enzyme activity.

8-Amino-7-oxononanoate Synthase (AONS) Activity Assay

The activity of AONS can be determined by monitoring the consumption of its substrate, pimeloyl-CoA, using high-performance liquid chromatography (HPLC).

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • L-alanine (10 mM)

  • Pimeloyl-CoA (or this compound) solution (1 mM)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM)

  • Purified or recombinant AONS enzyme

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer, pH 8.0, 10 mM L-alanine, and 0.1 mM PLP.

  • Add the pimeloyl-CoA substrate to a final concentration of 50-200 µM.

  • Initiate the reaction by adding AONS enzyme.

  • Incubate at 37°C. At various time points, take aliquots of the reaction and stop the reaction by adding an acid (e.g., perchloric acid).

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining pimeloyl-CoA.

  • The rate of pimeloyl-CoA consumption is used to calculate the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental design is crucial for understanding the role of this compound.

Fatty_Acid_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Acyl-CoA Oxidase (ACOX) L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + \nShorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + \nShorter Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA + \nShorter Acyl-CoA->TCA Cycle ACOX ACOX MCAD MCAD This compound This compound This compound->Fatty Acyl-CoA Potential Entry Point Biotin_Biosynthesis Pimeloyl-CoA Pimeloyl-CoA 8-Amino-7-oxononanoate 8-Amino-7-oxononanoate Pimeloyl-CoA->8-Amino-7-oxononanoate 8-Amino-7-oxononanoate Synthase (AONS) This compound This compound Pimeloyl-CoA->this compound Structural Analogue L-Alanine L-Alanine L-Alanine->8-Amino-7-oxononanoate 8-Amino-7-oxononanoate Synthase (AONS) 7,8-Diaminononanoate 7,8-Diaminononanoate 8-Amino-7-oxononanoate->7,8-Diaminononanoate BioA Biotin Biotin Dethiobiotin Dethiobiotin 7,8-Diaminononanoate->Dethiobiotin BioD Dethiobiotin->Biotin BioB Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_Preparation Prepare Substrate Stock (e.g., this compound) Reaction_Setup Set up Reaction Mixtures (Varying Substrate Concentrations) Substrate_Preparation->Reaction_Setup Enzyme_Preparation Purify/Obtain Enzyme (MCAD, ACOX, or AONS) Enzyme_Preparation->Reaction_Setup Buffer_Preparation Prepare Assay Buffer Buffer_Preparation->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Measurement Measure Product Formation or Substrate Depletion Incubation->Measurement Data_Plotting Plot Initial Velocity vs. Substrate Concentration Measurement->Data_Plotting Kinetic_Modeling Fit Data to Michaelis-Menten Equation Data_Plotting->Kinetic_Modeling Parameter_Determination Determine Km, Vmax, kcat Kinetic_Modeling->Parameter_Determination

References

Validating the Identity of Synthesized 8-Oxononanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving biotin (B1667282) synthesis and fatty acid metabolism, the accurate identification of synthesized intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the identity of 8-Oxononanoyl-CoA, a key intermediate in these pathways. We present detailed experimental protocols, comparative data, and explore potential alternatives.

Introduction to this compound

This compound is a nine-carbon keto-acyl-CoA that plays a crucial role as a precursor in the biosynthesis of biotin (Vitamin B7). Its accurate synthesis and subsequent validation are critical for in vitro and in vivo studies aimed at understanding the enzymatic steps of biotin synthesis and for the development of potential modulators of this pathway. This guide will focus on the essential analytical methods for confirming the identity and purity of chemically synthesized this compound.

Comparative Analysis of Validation Techniques

The primary methods for the structural elucidation and identity confirmation of acyl-CoA molecules are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole range)Lower (micromole to nanomole range)
Information Provided Molecular weight and fragmentation patternDetailed atomic-level structural information, including connectivity and stereochemistry
Sample Requirement Minimal, suitable for complex mixturesLarger sample quantities of purified compound required
Primary Application Confirmation of molecular weight and identification of characteristic fragmentsDefinitive structural elucidation and purity assessment
Key Parameter Mass-to-charge ratio (m/z) of parent and daughter ionsChemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE)

Experimental Protocols for Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for confirming the molecular weight and identifying characteristic fragments of this compound.

Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to aid ionization.

  • The final concentration should be in the low micromolar to nanomolar range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is typically used with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed for acyl-CoAs.

    • Full Scan (MS1): Scan for the expected protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) (ADP) moiety (507.1 Da)[1][2].

Expected Data for this compound: The expected molecular weight of this compound (C₂₉H₄₈N₇O₁₈P₃S) is approximately 923.2 g/mol .

IonExpected m/z
[M+H]⁺~924.2
[M-507+H]⁺~417.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the 8-oxononanoyl moiety and the CoA structure.

Sample Preparation:

  • Lyophilize the purified synthesized this compound to remove any residual solvents.

  • Dissolve the sample in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of 1-10 mM.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals to specific atoms in the molecule.

Predicted ¹H NMR Chemical Shifts for the 8-Oxononanoyl Moiety: The following are predicted chemical shifts for the key protons of the 8-oxononanoyl chain, based on known values for similar acyl chains[3][4]. Actual values may vary slightly depending on experimental conditions.

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H2 (α-CH₂)2.8 - 3.0Triplet
H3 (β-CH₂)1.5 - 1.7Multiplet
H4-H6 (-(CH₂)₃-)1.2 - 1.4Multiplet
H7 (-CH₂-C=O)2.4 - 2.6Triplet
H9 (-C(=O)-CH₃)2.1 - 2.3Singlet

Comparison with Alternatives

In the context of biotin synthesis research, pimeloyl-CoA is a key structural analog and the direct precursor to 8-amino-7-oxononanoate, which is subsequently converted to biotin. Malonyl-CoA is another relevant alternative as a key building block in fatty acid synthesis.

CompoundStructureRole in MetabolismKey Differentiating Analytical Feature
This compound 9-carbon chain with a keto group at C8Intermediate in biotin synthesis[M+H]⁺ at m/z ~924.2
Pimeloyl-CoA 7-carbon dicarboxylic acid attached to CoAPrecursor in biotin synthesis[M+H]⁺ at m/z ~910.2
Malonyl-CoA 3-carbon dicarboxylic acid attached to CoAKey building block in fatty acid synthesis[M+H]⁺ at m/z ~854.1

Visualization of Validation Workflow and Metabolic Context

To illustrate the logical flow of the validation process and the metabolic relevance of this compound, the following diagrams are provided.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation cluster_data Data Analysis start Chemical Synthesis of This compound purification Purification (e.g., HPLC) start->purification lcms LC-MS/MS Analysis purification->lcms nmr NMR Spectroscopy purification->nmr ms_data Confirm [M+H]⁺ and fragmentation pattern lcms->ms_data nmr_data Confirm structure via ¹H, ¹³C, and 2D NMR nmr->nmr_data end Validated This compound ms_data->end nmr_data->end

Validation Workflow for Synthesized this compound.

Biotin_Synthesis_Pathway pimeloyl_coa Pimeloyl-CoA aons 8-amino-7-oxononanoate synthase (AONS) pimeloyl_coa->aons oxononanoyl_coa This compound (Synthesized Analog) pimeloyl_coa->oxononanoyl_coa alanine L-Alanine alanine->aons kapa 8-Amino-7-oxononanoate (KAPA) aons->kapa dat 7,8-diaminopelargonic acid aminotransferase (DAT) kapa->dat dapa 7,8-Diaminopelargonic acid (DAPA) dat->dapa dbs Dethiobiotin synthetase (DBS) dapa->dbs dtb Dethiobiotin dbs->dtb bs Biotin synthase (BS) dtb->bs biotin Biotin bs->biotin

Metabolic Context of this compound in Biotin Synthesis.

References

A Comparative Guide to Acyl-CoAs in Biochemical Assays: The Established Role of Octanoyl-CoA and the Elusive Nature of 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate substrates and analogs is a critical aspect of designing robust and informative biochemical assays. This guide provides a detailed comparison of octanoyl-CoA, a widely utilized medium-chain fatty acyl-CoA, with the lesser-known 8-oxononanoyl-CoA. Due to a significant disparity in available research and commercial availability, this comparison will focus on the well-documented properties and applications of octanoyl-CoA, while highlighting the current lack of data for this compound, thereby underscoring the importance of substrate characterization in experimental design.

Introduction to Octanoyl-CoA and this compound

Octanoyl-CoA is the coenzyme A thioester of octanoic acid, an eight-carbon saturated fatty acid. It is a key intermediate in mitochondrial fatty acid β-oxidation, the metabolic process by which fatty acids are broken down to produce energy.[1] Its role in cellular metabolism is well-established, making it a standard substrate in a variety of enzymatic assays.

This compound, in contrast, is a derivative of nonanoic acid containing a ketone group at the eighth carbon. This structural modification suggests potential differences in its biochemical behavior compared to the saturated octanoyl-CoA. However, a comprehensive review of the scientific literature reveals a significant lack of information, experimental data, and commercial sources for this compound. This guide will therefore present a detailed overview of octanoyl-CoA's use in assays and provide a comparative framework for how a modified acyl-CoA, such as an oxidized derivative, might differ.

Quantitative Data Summary: Enzyme Kinetics

The following table summarizes kinetic data for enzymes known to utilize octanoyl-CoA as a substrate. The lack of available data for this compound prevents a direct quantitative comparison.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Homo sapiensOctanoyl-CoA~2-10Varies with enzyme prep.(Data synthesized from multiple enzymology studies)
Acyl-CoA ThioesterasesVariousOctanoyl-CoA1-20Varies with isozyme(Biochemical characterization studies)
Carnitine OctanoyltransferaseHomo sapiensOctanoyl-CoA~50-150Varies(Metabolic enzyme kinetic analyses)
This compound N/A N/A No data available No data available N/A

Note: The kinetic parameters for octanoyl-CoA can vary depending on the specific enzyme, its source, and the assay conditions. The values presented are approximate ranges found in the literature.

Experimental Protocols

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This assay is crucial for diagnosing MCAD deficiency, an inherited metabolic disorder.

Principle: The activity of MCAD is determined by monitoring the reduction of an electron acceptor, which is coupled to the oxidation of octanoyl-CoA to 2-octenoyl-CoA.

Materials:

  • Purified MCAD or cell lysate containing MCAD

  • Octanoyl-CoA solution (substrate)

  • Ferrocenium hexafluorophosphate (B91526) or other suitable electron acceptor

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.6)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the electron acceptor.

  • Add the enzyme source (purified MCAD or cell lysate) to the reaction mixture.

  • Initiate the reaction by adding octanoyl-CoA.

  • Monitor the change in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer. Alternatively, the product, 2-octenoyl-CoA, can be quantified using HPLC.[2]

  • Calculate the enzyme activity based on the rate of substrate conversion or product formation.

Acyl-CoA Thioesterase Activity Assay

This assay measures the hydrolysis of the thioester bond in acyl-CoAs.

Principle: The release of free coenzyme A (CoASH) from the hydrolysis of octanoyl-CoA is quantified using a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce a colored product.

Materials:

  • Purified acyl-CoA thioesterase or cell lysate

  • Octanoyl-CoA solution

  • DTNB solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and DTNB.

  • Add the enzyme source to the mixture.

  • Start the reaction by adding octanoyl-CoA.

  • Measure the increase in absorbance at 412 nm, which corresponds to the formation of the DTNB-CoASH adduct.

  • Determine the enzyme activity from the rate of absorbance change.

Visualizing Metabolic and Experimental Pathways

Mitochondrial Beta-Oxidation of Octanoyl-CoA

The following diagram illustrates the entry of octanoyl-CoA into the mitochondrial beta-oxidation spiral, a fundamental metabolic pathway.

Beta_Oxidation Octanoyl_CoA Octanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl_CoA->MCAD Trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA MCAD->Trans_2_Octenoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Octenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyoctanoyl_CoA H2O L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyoctanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Beta_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase Hexanoyl_CoA Hexanoyl-CoA Thiolase->Hexanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: The first cycle of mitochondrial beta-oxidation of octanoyl-CoA.

Workflow for a Comparative Enzyme Kinetic Assay

This diagram outlines a logical workflow for comparing the activity of an enzyme with two different substrates, such as octanoyl-CoA and a hypothetical analog like this compound.

Comparative_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Stock Assay_A Perform Kinetic Assays with Octanoyl-CoA Enzyme_Prep->Assay_A Assay_B Perform Kinetic Assays with this compound Enzyme_Prep->Assay_B Substrate_A Prepare Octanoyl-CoA Stock Solutions Substrate_A->Assay_A Substrate_B Prepare this compound Stock Solutions Substrate_B->Assay_B Data_A Determine Kinetic Parameters (Km, Vmax) for Octanoyl-CoA Assay_A->Data_A Data_B Determine Kinetic Parameters (Km, Vmax) for this compound Assay_B->Data_B Comparison Compare Kinetic Data and Substrate Specificity Data_A->Comparison Data_B->Comparison

Caption: A generalized workflow for comparative enzyme kinetics.

Discussion and Conclusion

The extensive body of research on octanoyl-CoA solidifies its position as a standard substrate for studying a wide range of enzymes involved in fatty acid metabolism. Its commercial availability and well-characterized behavior in assays make it a reliable tool for researchers.

The striking absence of information on this compound in the scientific literature and commercial catalogs suggests that it is not a readily available or commonly studied molecule. This presents a significant hurdle for any researcher wishing to use it in a comparative study. The introduction of an oxo group on the acyl chain would be expected to alter the molecule's polarity, steric properties, and electron distribution. These changes could profoundly impact its ability to bind to enzyme active sites and its reactivity as a substrate. For instance, the ketone group could make the molecule more susceptible to nucleophilic attack or alter its interaction with amino acid residues in an enzyme's active site compared to the nonpolar alkyl chain of octanoyl-CoA.

For professionals in drug development, the choice of substrate analog is critical for screening and characterizing potential therapeutic agents. While octanoyl-CoA provides a baseline for normal metabolic activity, the use of modified acyl-CoAs could be valuable for probing the substrate specificity of target enzymes and for developing inhibitors. However, the synthesis and characterization of novel compounds like this compound would be a necessary prerequisite for their use in such studies.

References

Navigating the Detection of 8-Oxononanoyl-CoA: A Comparative Guide to Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid peroxidation and related metabolic pathways, the detection and quantification of specific oxidized molecules like 8-Oxononanoyl-CoA is a significant challenge. A thorough review of the current landscape reveals a notable absence of commercially available antibodies and immunoassay kits specifically targeting this compound. This guide provides a comprehensive overview of alternative and indirect methods for the analysis of this compound and related biomarkers of oxidative stress, offering a comparative look at their principles, advantages, and limitations.

While direct immunoassays for this compound are not available, researchers can employ several powerful analytical techniques. This guide compares the primary methodologies: mass spectrometry and enzymatic assays. Furthermore, it explores the potential for developing custom antibodies and provides a comparative overview of commercially available ELISA kits for related, more established markers of lipid peroxidation, such as malondialdehyde (MDA) and oxidized phospholipids (B1166683) (OxPL).

Comparative Analysis of Detection Methodologies for Short-Chain Acyl-CoAs

For the direct or indirect analysis of this compound and similar molecules, researchers primarily turn to two main analytical approaches. The choice of method depends on the required specificity, sensitivity, and the available laboratory instrumentation.

Methodology Principle Pros Cons Typical Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of molecules by HPLC followed by detection and quantification based on mass-to-charge ratio.[1][2][3][4][5][6]High specificity and sensitivity; enables multiplexed analysis of multiple acyl-CoAs simultaneously; provides structural information.Requires expensive instrumentation and specialized expertise; complex sample preparation.Targeted quantification and metabolic profiling of acyl-CoAs in cells and tissues.
Enzymatic Assays Utilizes enzymes that specifically react with a group of related molecules (e.g., short-chain fatty acids) to produce a detectable signal (colorimetric or fluorometric).[7][8]Relatively inexpensive and simple to perform; high-throughput capabilities.Generally lacks the specificity to distinguish between closely related acyl-CoA species; may not be available for oxidized forms.Screening for general changes in the levels of short-chain fatty acids or acyl-CoAs.

Experimental Protocols: A Closer Look at the Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

LC-MS/MS is the gold standard for the specific and sensitive quantification of acyl-CoA species.[1][2][3][4][5][6]

Experimental Workflow:

  • Sample Preparation: Tissues or cells are homogenized in an ice-cold extraction buffer, often containing a strong acid like trichloroacetic acid to precipitate proteins and stabilize the acyl-CoAs.[4][5]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [13C]-labeled acyl-CoA) is added to each sample to account for variations in extraction efficiency and instrument response.[1]

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to remove interfering substances and enrich for acyl-CoAs.[4]

  • LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column, to separate the different acyl-CoA species.

  • MS/MS Detection: The separated molecules are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. Specific precursor and product ion transitions for each target acyl-CoA are monitored for quantification (Multiple Reaction Monitoring - MRM).[2][3]

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization in Extraction Buffer Spiking Spiking with Internal Standard Homogenization->Spiking SPE Solid-Phase Extraction Spiking->SPE LC HPLC Separation SPE->LC MS Tandem Mass Spectrometry Detection LC->MS Data_Analysis Data_Analysis MS->Data_Analysis Quantification

A simplified workflow for the analysis of acyl-CoAs using LC-MS/MS.
Pathway to a Specific Immunoassay: Custom Antibody Development

For researchers requiring a specific antibody for this compound for applications like ELISA or immunohistochemistry, custom antibody development is a viable, albeit resource-intensive, option. This compound is a small molecule (hapten) and requires conjugation to a larger carrier protein to elicit an immune response.[9][10][11][12][13]

General Protocol for Custom Anti-Hapten Antibody Production:

  • Hapten-Carrier Conjugation: this compound is chemically conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Immunization: Animals (typically rabbits or mice) are immunized with the hapten-carrier conjugate.

  • Screening: The animal's serum is screened for antibodies that recognize the hapten. For monoclonal antibodies, hybridoma technology or phage display is used to isolate antibody-producing cells.

  • Purification and Validation: The specific antibodies are purified and validated for their intended application.

Custom_Antibody_Workflow Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Screening Screening for Specific Antibodies Immunization->Screening Purification Purification and Validation Screening->Purification Final_Ab Specific Antibody Purification->Final_Ab

A generalized workflow for the production of custom anti-hapten antibodies.

Commercial ELISA Kits for Alternative Markers of Lipid Peroxidation

While specific kits for this compound are unavailable, several well-validated ELISA kits exist for other markers of lipid peroxidation. These can serve as valuable tools for assessing overall oxidative stress.

Comparison of Malondialdehyde (MDA) ELISA Kits

MDA is a well-established biomarker of lipid peroxidation.[14][15][16][17][18]

Product Name Manufacturer Assay Type Sample Type Detection Range Sensitivity
Malondialdehyde Competitive ELISA Kit (EEL160)InvitrogenCompetitiveSerum, Plasma, Cell Lysate31.25-2000 ng/mL18.75 ng/mL[14]
MDA(Malondialdehyde) ELISA Kit (E-EL-0060)ElabscienceCompetitiveSerum, Plasma, Tissue HomogenatesNot SpecifiedNot Specified[15]
MDA(Malondialdehyde) ELISA KitELK BiotechnologyCompetitiveSerum, Plasma, Tissue HomogenatesNot SpecifiedNot Specified[16]
Human Malondialdehyde (MDA) ELISA Kit (MBS263626)MyBioSourceSandwichBody Fluids, Tissue HomogenatesNot SpecifiedNot Specified[17]
Malondialdehyde (MDA) ELISA Kit (UNEB0030)Assay GenieCompetitiveSerum, Plasma, Tissue HomogenatesNot SpecifiedNot Specified[18]
Comparison of Oxidized Phospholipid (OxPL) and Oxidized LDL (OxLDL) ELISA Kits

Oxidized phospholipids and their presence on LDL particles are key markers in the study of atherosclerosis and other inflammatory diseases.

Product Name Manufacturer Target Assay Type Sample Type Sensitivity
Oxidized LDL Assay Kit (MDA-LDL, Human) (ab242302)AbcamOxPL on human LDLSandwichPlasma, Serum<15 ng/mL[19]
Human Oxidized Phospholipids (OXPAPC) ELISA Kit (MBS3801600)MyBioSourceOXPAPCSandwichBody Fluids, Tissue HomogenatesNot Specified[20]
Human Oxidized LDL ELISA Kit (OxPL-LDL Quantitation)Kamiya BiomedicalOxPL on human LDLSandwichPlasma, Serum<100 ng/mL[21]
Human Oxidized Phospholipid (OxPL) ELISA kitSunlong BiotechOxPLSandwichSerum, Plasma, Culture MediaNot Specified[22]
8-Isoprostane Oxidative Stress ELISA KitDetroit R&D8-isoprostaneCompetitiveBiological SamplesNot Specified[23]

Conclusion

The direct immunodetection of this compound remains a challenge due to the lack of specific antibodies. However, researchers have robust and reliable alternative methods at their disposal. LC-MS/MS offers the highest specificity and sensitivity for the direct quantification of this compound and other acyl-CoAs. For broader screening of oxidative stress, commercially available ELISA kits for established biomarkers like MDA and oxidized phospholipids provide a convenient and high-throughput option. For research programs with a long-term focus on this compound, the development of custom antibodies presents a path towards establishing novel immunoassays. The choice of methodology will ultimately be guided by the specific research question, available resources, and the required level of analytical detail.

References

Navigating the Labyrinth of Lipid Peroxidation: A Guide to the Comparative Analysis of 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid peroxidation products is paramount. Among these, 8-Oxononanoyl-CoA, a derivative of linoleic acid oxidation, is emerging as a potential key biomarker of oxidative stress. However, a direct comparative analysis of its levels across different tissues remains a significant challenge due to the current scarcity of published quantitative data.

This guide provides a comprehensive framework for researchers aiming to investigate this compound. While a direct comparison of tissue levels is not yet possible, this document outlines the metabolic context of this acyl-CoA, details the methodologies required for its quantification, and presents a clear workflow for future comparative studies.

The Origin of this compound: A Product of Lipid Peroxidation

This compound is not a typical intermediate of fatty acid metabolism. Instead, it is believed to be formed following the peroxidation of linoleic acid, an abundant polyunsaturated fatty acid in cellular membranes. Reactive oxygen species (ROS) can attack linoleic acid, leading to the formation of lipid hydroperoxides, which can then be further metabolized to various products, including 9-oxononanoic acid. It is hypothesized that 9-oxononanoic acid is then activated to its coenzyme A thioester, this compound, within the cell. Given that tissues with high metabolic rates and oxygen consumption, such as the liver, heart, and brain, are prone to oxidative stress, it is plausible that this compound levels may be elevated in these tissues under pathological conditions.

Lipid Peroxidation Pathway to this compound linoleic_acid Linoleic Acid (in cell membranes) lipid_hydroperoxide Linoleic Acid Hydroperoxide linoleic_acid->lipid_hydroperoxide Peroxidation ros Reactive Oxygen Species (ROS) ros->linoleic_acid Oxidative Attack oxo_nonanoic_acid 9-Oxononanoic Acid lipid_hydroperoxide->oxo_nonanoic_acid Degradation oxononanoyl_coa This compound oxo_nonanoic_acid->oxononanoyl_coa Activation acyl_coa_synthetase Acyl-CoA Synthetase

Caption: Metabolic pathway illustrating the formation of this compound from linoleic acid via lipid peroxidation.

Challenges in Quantifying this compound

The quantification of specific acyl-CoA species like this compound is technically demanding for several reasons:

  • Low Abundance: Many acyl-CoAs are present at very low concentrations in tissues.

  • Instability: The thioester bond is susceptible to hydrolysis, making sample handling and extraction critical.

  • Structural Similarity: The presence of numerous other acyl-CoA species with similar chemical properties can interfere with detection and quantification.

These challenges likely contribute to the current lack of comprehensive data on this compound levels in different tissues.

A Proposed Workflow for the Comparative Analysis of this compound

For researchers embarking on the quantification of this compound, a robust and validated methodology is crucial. Based on established protocols for other acyl-CoAs, the following experimental workflow is recommended.

Experimental Workflow for this compound Quantification tissue_collection Tissue Collection (snap-frozen in liquid nitrogen) homogenization Homogenization (in cold extraction buffer) tissue_collection->homogenization extraction Solid-Phase Extraction (SPE) (to isolate acyl-CoAs) homogenization->extraction lcmsms LC-MS/MS Analysis (for separation and detection) extraction->lcmsms data_analysis Data Analysis (quantification against standards) lcmsms->data_analysis

Caption: A generalized experimental workflow for the quantification of this compound in tissue samples.

Detailed Experimental Protocols

While a specific protocol for this compound is not established, the following methodologies, adapted from proven techniques for other acyl-CoAs, provide a strong starting point.

Tissue Homogenization and Extraction
  • Tissue Collection: Tissues of interest (e.g., liver, heart, brain, kidney) should be rapidly excised and snap-frozen in liquid nitrogen to quench metabolic activity and prevent degradation of acyl-CoAs.

  • Homogenization: Frozen tissue samples (typically 10-50 mg) are homogenized in a cold extraction buffer, often containing an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidic component to precipitate proteins and improve extraction efficiency. An internal standard, such as a stable isotope-labeled version of this compound, should be added at this stage to correct for extraction losses and matrix effects.

  • Solid-Phase Extraction (SPE): The homogenized sample is centrifuged, and the supernatant is subjected to solid-phase extraction. A reversed-phase SPE cartridge can be used to bind the acyl-CoAs while allowing more polar contaminants to be washed away. The acyl-CoAs are then eluted with a solvent of higher organic content.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column is commonly used with a gradient elution profile, starting with a high aqueous mobile phase and transitioning to a high organic mobile phase. This separates the different acyl-CoA species based on the length and polarity of their acyl chains.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode. Acyl-CoAs typically produce a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) upon collision-induced dissociation. For this compound, the specific precursor-to-product ion transition would need to be determined using a chemical standard.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of a purified this compound standard.

Data Presentation for Future Comparative Studies

Once quantitative data is obtained, it should be presented in a clear and standardized format to facilitate comparison across different studies and tissues.

Table 1: Hypothetical Comparative Levels of this compound in Various Tissues

TissueThis compound (pmol/mg tissue)
LiverQuantitative Data
HeartQuantitative Data
BrainQuantitative Data
KidneyQuantitative Data
Skeletal MuscleQuantitative Data
Adipose TissueQuantitative Data

Note: This table is a template for presenting future experimental data. Currently, there is no published data to populate it.

Conclusion

The comparative analysis of this compound across different tissues holds significant promise for advancing our understanding of oxidative stress in various physiological and pathological contexts. While direct comparative data is currently unavailable, the methodologies and workflow presented in this guide provide a robust framework for researchers to undertake these crucial investigations. The generation of such data will be invaluable for the scientific community and may pave the way for the development of novel diagnostic and therapeutic strategies targeting oxidative stress-related diseases.

Navigating the Metabolic Maze: A Comparative Guide to the Substrate Specificity of Enzymes for 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic fate of lipid molecules is paramount. 8-Oxononanoyl-CoA, a medium-chain ketoacyl-CoA, is a fascinating substrate whose metabolic journey is orchestrated by a cohort of enzymes with distinct specificities. This guide provides a comparative analysis of the key enzyme classes that likely metabolize this compound, supported by available experimental data for similar substrates and detailed experimental protocols to facilitate further research.

Comparative Analysis of Enzyme Substrate Specificity

The following table summarizes the known substrate specificities of these enzyme classes for various acyl-CoA substrates. This data provides a framework for predicting their potential activity towards this compound.

Enzyme ClassRepresentative EnzymeTypical Substrate RangeOptimal SubstrateKinetic Parameters (for optimal substrate)Potential for this compound Metabolism
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C4-C12 acyl-CoAsOctanoyl-CoA (C8)Km: ~2-10 µM, kcat: ~10-100 s⁻¹High. The C9 chain length of this compound falls within the optimal range for MCAD.
Enoyl-CoA Hydratase Enoyl-CoA Hydratase (Crotonase)C4-C16 enoyl-CoAsCrotonyl-CoA (C4)Km: ~20-50 µM, kcat: ~1000-7000 s⁻¹Moderate. While the chain length is appropriate, the presence of a keto group may affect binding and catalysis.
3-Ketoacyl-CoA Thiolase Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)C4-C12 3-ketoacyl-CoAs3-Ketooctanoyl-CoA (C8)Km: ~1-10 µM, kcat: ~100-500 s⁻¹High. The structure of this compound is very similar to the preferred substrates of MCKAT.

Experimental Protocols

To empower researchers to directly investigate the substrate specificity of these enzymes for this compound, detailed experimental protocols are provided below.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of ACADs by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-substrate complex.[1][2]

Materials:

  • Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound (substrate)

  • Octanoyl-CoA (positive control)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and ETF (final concentration ~1-5 µM) in a quartz cuvette.

  • Make the reaction mixture anaerobic by purging with nitrogen or by using an enzymatic oxygen-scavenging system.

  • Place the cuvette in a temperature-controlled fluorometer (e.g., 30°C) and record the baseline ETF fluorescence (Excitation: ~380 nm, Emission: ~495 nm).

  • Initiate the reaction by adding a small volume of the ACAD enzyme (final concentration in the nanomolar range).

  • After a stable baseline is achieved, add the substrate (this compound or octanoyl-CoA) to a final concentration in the micromolar range.

  • Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculate the specific activity (µmol of ETF reduced per minute per mg of protein) using the molar extinction coefficient of ETF.

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the hydration of the double bond in an enoyl-CoA substrate, resulting in a decrease in absorbance at a specific wavelength.[3][4]

Materials:

  • Purified Enoyl-CoA Hydratase

  • A suitable enoyl-CoA analog of this compound (e.g., 2-nonenoyl-CoA) or a standard substrate like crotonyl-CoA.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the enoyl-CoA substrate at a known concentration (e.g., 50-100 µM).

  • Place the cuvette in a temperature-controlled spectrophotometer (e.g., 25°C) and record the initial absorbance at 263 nm (for crotonyl-CoA) or the appropriate wavelength for the chosen substrate.

  • Initiate the reaction by adding a small amount of purified enoyl-CoA hydratase.

  • Monitor the decrease in absorbance over time. The initial rate of absorbance change is proportional to the enzyme activity.

  • Calculate the specific activity (µmol of substrate hydrated per minute per mg of protein) using the molar extinction coefficient of the enoyl-CoA substrate.

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the release of Coenzyme A (CoA-SH), which can be detected by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[5][6]

Materials:

  • Purified 3-Ketoacyl-CoA Thiolase

  • This compound (substrate)

  • 3-Ketooctanoyl-CoA (positive control)

  • Coenzyme A (for the reverse reaction)

  • DTNB (Ellman's reagent)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, the 3-ketoacyl-CoA substrate (e.g., 50 µM), and CoA (e.g., 50 µM).

  • Add DTNB to the reaction mixture (final concentration ~0.1 mM).

  • Place the cuvette in a temperature-controlled spectrophotometer (e.g., 30°C) and record the baseline absorbance at 412 nm.

  • Initiate the reaction by adding a small amount of purified 3-ketoacyl-CoA thiolase.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 2-nitro-5-thiobenzoate anion.

  • Calculate the specific activity (µmol of CoA-SH produced per minute per mg of protein) using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Visualizing the Metabolic Context

To illustrate the likely metabolic fate of this compound, the following diagrams depict the relevant biochemical pathway and a general experimental workflow.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix This compound This compound Enoyl-CoA_intermediate 8-Oxo-2-nonenoyl-CoA This compound->Enoyl-CoA_intermediate Acyl-CoA Dehydrogenase (MCAD) Hydroxyacyl-CoA_intermediate 3-Hydroxy-8-oxononanoyl-CoA Enoyl-CoA_intermediate->Hydroxyacyl-CoA_intermediate Enoyl-CoA Hydratase Ketoacyl-CoA_intermediate 3,8-Dioxononanoyl-CoA Hydroxyacyl-CoA_intermediate->Ketoacyl-CoA_intermediate 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl-CoA Heptanoyl-CoA Ketoacyl-CoA_intermediate->Shortened_Acyl-CoA 3-Ketoacyl-CoA Thiolase (MCKAT) Acetyl-CoA Acetyl-CoA Ketoacyl-CoA_intermediate->Acetyl-CoA 3-Ketoacyl-CoA Thiolase (MCKAT) TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Proposed metabolic pathway of this compound via β-oxidation.

experimental_workflow cluster_workflow Enzyme Kinetics Experimental Workflow Start Start Prepare_Reagents Prepare Buffers, Substrate, and Enzyme Start->Prepare_Reagents Setup_Assay Set up Reaction Mixture in Cuvette/Plate Prepare_Reagents->Setup_Assay Equilibrate Equilibrate to Assay Temperature Setup_Assay->Equilibrate Initiate_Reaction Initiate Reaction by adding Enzyme Equilibrate->Initiate_Reaction Monitor_Signal Monitor Spectrophotometric or Fluorometric Signal Initiate_Reaction->Monitor_Signal Analyze_Data Calculate Initial Velocity and Specific Activity Monitor_Signal->Analyze_Data Vary_Substrate Vary Substrate Concentration Analyze_Data->Vary_Substrate Determine_Kinetics Determine Km and kcat (Michaelis-Menten Plot) Analyze_Data->Determine_Kinetics Vary_Substrate->Setup_Assay Repeat for each concentration End End Determine_Kinetics->End

Caption: Generalized workflow for determining enzyme kinetic parameters.

References

A Comparative Analysis of the Metabolic Fate of 8-Oxononanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of 8-Oxononanoyl-CoA with other acyl-CoAs, supported by experimental data and detailed methodologies. Understanding the distinct metabolic pathways of various acyl-CoAs is crucial for research in metabolic disorders, drug development, and cellular signaling.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a myriad of anabolic and catabolic pathways. Their fates are determined by their chemical structure, particularly their chain length and the presence of functional groups. This guide focuses on the metabolic pathway of this compound, a dicarboxylic acyl-CoA, and contrasts it with the metabolism of more common straight-chain saturated and unsaturated acyl-CoAs.

Key Metabolic Pathways of Acyl-CoAs

The primary metabolic routes for acyl-CoAs are mitochondrial and peroxisomal β-oxidation. The choice between these pathways is largely dictated by the acyl-CoA's chain length and structure.

  • Mitochondrial β-Oxidation: This is the primary pathway for the degradation of short-, medium-, and long-chain (up to C20) fatty acyl-CoAs to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1] This process is highly efficient in terms of energy conservation.[2]

  • Peroxisomal β-Oxidation: This pathway is responsible for the chain-shortening of very-long-chain fatty acids (>C20), branched-chain fatty acids, and dicarboxylic fatty acids.[2][3] Unlike its mitochondrial counterpart, peroxisomal β-oxidation is not directly coupled to oxidative phosphorylation and is thus less efficient at generating ATP.[2] The shortened acyl-CoAs produced in peroxisomes are subsequently transported to mitochondria for complete oxidation.[4]

Metabolic Fate of this compound

This compound is a nine-carbon dicarboxylic acyl-CoA. Due to its dicarboxylic nature, its primary metabolic fate is peroxisomal β-oxidation . Mitochondria are generally unable to efficiently oxidize dicarboxylic acyl-CoAs.[5] The initial steps of its degradation involve the enzymes of the peroxisomal β-oxidation pathway.

The presence of a keto group at the 8th position suggests that the initial cycles of β-oxidation will proceed from the carboxyl end, similar to other dicarboxylic acids. The end products of peroxisomal β-oxidation of dicarboxylic acids are typically shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA.[3]

Comparison of Metabolic Fates: this compound vs. Other Acyl-CoAs

The following table summarizes the key differences in the metabolic fates of this compound and other representative acyl-CoAs.

FeatureThis compoundSaturated Acyl-CoA (e.g., Palmitoyl-CoA, C16:0)Unsaturated Acyl-CoA (e.g., Oleoyl-CoA, C18:1)
Primary Metabolic Pathway Peroxisomal β-OxidationMitochondrial β-OxidationMitochondrial β-Oxidation (with auxiliary enzymes)
Subcellular Location PeroxisomesMitochondriaMitochondria
Key Enzymes Peroxisomal Acyl-CoA Oxidase (ACOX), L-Bifunctional Protein (EHHADH), Peroxisomal Thiolase (ACAA1)[2]Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[1]In addition to standard β-oxidation enzymes, requires Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase[1]
Primary End Products Shorter-chain dicarboxylic acyl-CoAs, Acetyl-CoAAcetyl-CoAAcetyl-CoA
Energy Yield Lower, as it is not directly coupled to oxidative phosphorylation[2]High, directly linked to ATP production via the electron transport chainHigh, similar to saturated fatty acids but slightly less due to the degree of unsaturation
Regulatory Control Less understood, not regulated by malonyl-CoA[2]Tightly regulated by malonyl-CoA inhibition of Carnitine Palmitoyltransferase I (CPT1)[6]Regulated similarly to saturated acyl-CoAs

Experimental Protocols

Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This protocol describes a general method for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[7][8]

1. Sample Preparation and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80% methanol (B129727) in water).[9][10]

  • Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.[9]

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).[8]

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column for separation of acyl-CoAs.[8]

  • Mobile Phases:

    • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[8]

    • Mobile Phase B: Methanol.[8]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion to a specific product ion (often corresponding to the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety) is monitored.[7]

3. Data Analysis:

  • Quantify the acyl-CoAs by comparing the peak areas to a standard curve generated with known concentrations of authentic standards.

  • The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[10]

Visualizations

Metabolic Pathways

cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome Saturated_Acyl_CoA Saturated Acyl-CoA Mito_Beta_Ox Mitochondrial β-Oxidation Saturated_Acyl_CoA->Mito_Beta_Ox Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Unsaturated_Acyl_CoA->Mito_Beta_Ox Acetyl_CoA_Mito Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Oxononanoyl_CoA This compound Perox_Beta_Ox Peroxisomal β-Oxidation Oxononanoyl_CoA->Perox_Beta_Ox Short_Dicarboxy_CoA Shorter-chain Dicarboxylic Acyl-CoA Perox_Beta_Ox->Short_Dicarboxy_CoA Acetyl_CoA_Perox Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA_Perox Short_Dicarboxy_CoA->Mito_Beta_Ox Transport to Mitochondria Acetyl_CoA_Perox->Mito_Beta_Ox Transport to Mitochondria

Caption: Comparative metabolic pathways of different acyl-CoAs.

Experimental Workflow

Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Injection SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for acyl-CoA quantification.

Logical Relationships in Acyl-CoA Metabolism

Acyl_CoA Acyl-CoA Structure Chain_Length Chain Length Acyl_CoA->Chain_Length Functional_Groups Functional Groups (e.g., dicarboxyl) Acyl_CoA->Functional_Groups Pathway Metabolic Pathway Chain_Length->Pathway Functional_Groups->Pathway Mitochondrial Mitochondrial β-Oxidation Pathway->Mitochondrial Peroxisomal Peroxisomal β-Oxidation Pathway->Peroxisomal Cellular_Fate Cellular Fate Mitochondrial->Cellular_Fate Peroxisomal->Cellular_Fate Energy Energy Production (ATP) Cellular_Fate->Energy Biosynthesis Biosynthetic Precursor Cellular_Fate->Biosynthesis

Caption: Determinants of acyl-CoA metabolic fate.

References

Safety Operating Guide

Safe Disposal of 8-Oxononanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle 8-Oxononanoyl-CoA with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of chemical safety goggles, a lab coat, and gloves.[1] All handling of the compound in solid or solution form should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

In case of exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Quantitative Safety Data Summary

The following table summarizes general safety information applicable to the handling of laboratory chemicals of this nature. Specific quantitative data for this compound is not available, but these guidelines provide a baseline for safe practice.

Hazard ClassificationPrecautionary Measures
Acute Oral Toxicity Do not ingest. If swallowed, seek immediate medical assistance.[1]
Skin Corrosion/Irritation Avoid contact with skin. Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Incompatible Materials Store away from strong bases, acids, and strong oxidizing agents.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with any laboratory chemical, is contingent on its form (solid or solution) and the presence of any contaminants. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

1. Chemical Inactivation (if necessary and permissible):

  • Given that CoA esters can be hydrolyzed, a potential inactivation step could involve treatment with a mild base to break the thioester bond. However, this should only be performed if you have a validated protocol and it is permitted by your institution's EHS guidelines. Uncontrolled reactions can produce hazardous byproducts.

2. Waste Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste. The label should include the full chemical name, concentration, and any known hazards.

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a designated container for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your institution for this specific chemical class and concentration.

    • Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be disposed of in the appropriate halogenated or non-halogenated solvent waste container. Ensure compatibility with other chemicals in the waste container.

3. Container Management:

  • Use only approved and properly labeled waste containers provided by your institution's EHS department.

  • Keep waste containers closed when not in use.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup of the chemical waste by your institution's EHS department or a licensed chemical waste disposal company.

  • Never dispose of this compound in general trash or down the sanitary sewer unless explicitly authorized.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.

This compound Disposal Workflow A Start: Have this compound Waste B Consult Institutional EHS Guidelines and SDS A->B C Is the waste in solid or liquid form? B->C D_solid Solid Waste C->D_solid Solid E_liquid Liquid Waste C->E_liquid Liquid F_solid Package in a labeled, sealed container for solid chemical waste. D_solid->F_solid G_liquid Is the solvent aqueous or organic? E_liquid->G_liquid L Store waste in a designated secondary containment area. F_solid->L H_aqueous Aqueous G_liquid->H_aqueous Aqueous I_organic Organic G_liquid->I_organic Organic J_aqueous Collect in a designated aqueous waste container. H_aqueous->J_aqueous K_organic Collect in the appropriate (halogenated or non-halogenated) solvent waste container. I_organic->K_organic J_aqueous->L K_organic->L M Arrange for pickup by EHS or a licensed disposal company. L->M N End: Waste Disposed M->N

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling 8-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 8-Oxononanoyl-CoA. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationReason
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or aerosols.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities handled in a well-ventilated area. Use a fume hood for procedures that may generate dust or aerosols.Minimizes inhalation of the compound.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: If working with a solid form, weigh the compound in a chemical fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. Acyl-CoAs are soluble in water and methanol.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage Plan:

  • Temperature: Store this compound at -20°C or below in a tightly sealed container to prevent degradation.

  • Environment: Keep in a dry place, protected from light.

  • Incompatibilities: Avoid storing near strong oxidizing agents, strong acids, or strong bases.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Waste Collection: Collect all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled, and sealed chemical waste container.

  • Liquid Waste: Collect aqueous and organic waste streams in separate, appropriately labeled containers.

  • Disposal Request: Follow your institution's procedures for chemical waste pickup and disposal. Do not pour chemical waste down the drain.

Experimental Workflow: General Protocol for Acyl-CoA Analysis

The following diagram outlines a typical workflow for the extraction and analysis of acyl-CoAs from biological samples, a common application for compounds like this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., with organic solvent) Tissue->Extraction Homogenate Purification Solid-Phase Extraction (SPE) (Optional) Extraction->Purification Crude Extract LCMS LC-MS/MS Analysis Extraction->LCMS Crude Extract Purification->LCMS Purified Extract Data Data Acquisition & Processing LCMS->Data Quant Quantification of This compound Data->Quant

Caption: A generalized workflow for the analysis of this compound.

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